SLV-2436
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVUADHJKWJHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=CC4=C(C=C3)C(=NN4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of SLV-2436: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for SLV-2436, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's core biological functions, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
This compound, also known as SEL201-88 or SEL-201, has emerged as a significant research tool for investigating the roles of MNK1 and MNK2 in various cellular processes, including cancer biology. Its high potency and ATP-competitive nature make it a valuable agent for elucidating the downstream effects of MNK inhibition.
Core Mechanism of Action: Inhibition of MNK1 and MNK2
This compound functions as a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2 isoforms.[1][2][3][4] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, thereby preventing the phosphorylation of their downstream substrates. The primary and most well-characterized substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process that is often dysregulated in cancer to promote the synthesis of proteins involved in cell growth, proliferation, and survival.
The inhibition of MNK1 and MNK2 by this compound leads to a reduction in phosphorylated eIF4E (p-eIF4E) levels. This, in turn, is expected to selectively decrease the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode for oncoproteins such as c-Myc and Cyclin D1. The therapeutic potential of this compound in oncology is therefore attributed to its ability to suppress the expression of key drivers of tumorigenesis and metastasis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its activity and properties.
| Parameter | Value | Species/Assay | Reference |
| IC50 (MNK1) | 10.8 nM | In vitro kinase assay | [1][2][3][4] |
| IC50 (MNK2) | 5.4 nM | In vitro kinase assay | [1][2][3][4] |
| CAS Number | 2095704-43-9 | N/A | [1][2][5] |
| Molecular Formula | C19H15ClN4O | N/A | [2] |
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the discovering institutions, this section outlines the general methodologies that would be employed to characterize the mechanism of action of this compound, based on the available information.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MNK1 and MNK2.
Methodology:
-
Reagents: Recombinant human MNK1 and MNK2 enzymes, a suitable substrate (e.g., a peptide corresponding to the phosphorylation site of eIF4E), ATP (adenosine triphosphate), and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of this compound in a reaction buffer. The reaction is started by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified. This is typically done using methods such as:
-
Radiometric assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Employing a system where the amount of ATP remaining after the reaction is inversely proportional to a light signal.
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Kinome Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Platform: A large-scale kinase screening platform, such as the KINOMEscan™ competitive binding assay, is utilized.[1]
-
Procedure: this compound at a fixed concentration (e.g., 1 µM) is incubated with a panel of several hundred kinases. The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding and potential inhibition. This allows for the identification of off-target kinases and provides a measure of the compound's selectivity. The binding profile for this compound is notably concentrated in the CAMK family of kinases, which includes MNK1 and MNK2.[1]
Cellular Assays for Target Engagement and Downstream Effects
Objective: To confirm that this compound inhibits the MNK pathway in a cellular context and to observe its effects on cancer cell properties.
Methodology:
-
Cell Lines: Cancer cell lines known to have upregulated MNK signaling, such as KIT-mutant melanoma cells, are used.[1]
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Western Blotting: To assess target engagement, cell lysates are analyzed by Western blotting using antibodies specific for total and phosphorylated eIF4E. A dose-dependent decrease in p-eIF4E would confirm target engagement.
-
Oncogenicity and Metastasis Assays:
-
Colony Formation Assay: To assess the effect on anchorage-independent growth, a hallmark of oncogenicity.
-
Transwell Migration/Invasion Assay: To evaluate the impact on the metastatic potential of the cancer cells.
-
-
Data Analysis: The results from these assays are quantified and compared between treated and untreated cells to determine the effect of this compound on these cellular phenotypes.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To evaluate the pharmacokinetic profile and anti-tumor efficacy of this compound in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice bearing xenografts of human cancer cells (e.g., KIT-mutant melanoma) are often used.
-
Pharmacokinetics:
-
This compound is administered to mice via different routes (e.g., oral, intravenous).[1]
-
Blood samples are collected at various time points.
-
The concentration of this compound in the plasma is determined using a suitable analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Pharmacokinetic parameters such as half-life, Cmax, and bioavailability are calculated.
-
-
Efficacy:
-
Mice with established tumors are treated with this compound or a vehicle control over a defined period.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised and analyzed for biomarkers of MNK inhibition (e.g., p-eIF4E levels).
-
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound with the control. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
The Role of SLV-2436 (SEL201) in the Inhibition of eIF4E Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and a key regulator of protein synthesis. Its activity is frequently dysregulated in a wide array of human cancers, contributing to oncogenesis and therapeutic resistance. The phosphorylation of eIF4E at Serine 209 (Ser209) is a pivotal post-translational modification that enhances its oncogenic potential. This phosphorylation event is exclusively catalyzed by the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). Consequently, the inhibition of MNK1/2 presents a compelling therapeutic strategy for cancers dependent on the eIF4E signaling axis.
This technical guide provides an in-depth analysis of SLV-2436 (also known as SEL201), a potent and selective inhibitor of MNK1 and MNK2, and its role in the modulation of eIF4E phosphorylation. We will explore its mechanism of action, present key preclinical data, and detail relevant experimental protocols for its characterization.
This compound (SEL201): A Potent Dual MNK1/2 Inhibitor
This compound is a small molecule, ATP-competitive inhibitor of both MNK1 and MNK2. Its high potency and selectivity make it a valuable tool for investigating the biological consequences of MNK inhibition and a promising candidate for clinical development.
Quantitative Data on this compound (SEL201) Activity
The following table summarizes the key quantitative data for this compound (SEL201) from in vitro and cellular assays.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | MNK1 | 10.8 nM | Biochemical Assay | [1][2] |
| MNK2 | 5.4 nM | Biochemical Assay | [1][2] | |
| Cellular p-eIF4E Inhibition | p-eIF4E (Ser209) | Potent inhibition observed | AML cell lines and primary patient-derived AML cells | [3] |
| In Vivo p-eIF4E Inhibition | p-eIF4E (Ser209) | Potent inhibition after oral administration | Xenograft tumors | [4] |
| Anti-leukemic Activity | Cell Growth | Growth inhibitory effects | AML cell lines | [3] |
| Apoptosis | Induction of apoptosis | AML cell lines | [3] | |
| Colony Formation | Suppression of leukemic progenitor colony formation | AML cells | [3] |
Mechanism of Action: Inhibition of the MNK-eIF4E Signaling Pathway
The canonical pathway leading to eIF4E phosphorylation involves the activation of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades by extracellular stimuli such as growth factors and stress. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. The MNK kinases, in turn, specifically phosphorylate eIF4E at Ser209. This compound (SEL201) directly inhibits the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and attenuating its pro-oncogenic functions.
Signaling Pathway Diagram
Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MNK inhibitors and their effects on eIF4E phosphorylation. Below are representative protocols for key experiments.
In Vitro MNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified MNK1 or MNK2.
Objective: To determine the IC50 value of this compound for MNK1 and MNK2.
Materials:
-
Recombinant active MNK1 or MNK2 enzyme.
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate: A peptide substrate for MNK, such as a derivative of the eIF4E N-terminus, or a general kinase substrate like Myelin Basic Protein (MBP).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound (SEL201) at various concentrations.
-
Phosphocellulose paper (P81).
-
1% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the MNK substrate, and the desired concentration of this compound.
-
Add the MNK1 or MNK2 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Western Blot for Phospho-eIF4E (Ser209)
This cellular assay determines the effect of this compound on the phosphorylation of eIF4E in intact cells.
Objective: To assess the dose-dependent inhibition of eIF4E phosphorylation by this compound in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., AML cell line like MOLM-13 or MV4-11).
-
Cell culture medium and supplements.
-
This compound (SEL201) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and mouse or rabbit anti-total eIF4E.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E or a loading control like β-actin.
Experimental Workflow Diagram
References
The Discovery and Preclinical Development of SEL201 (SLV-2436): A MNK1/2 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SEL201 (also known as SLV-2436) is a potent, ATP-competitive small molecule inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2). Developed by Ryvu Therapeutics, SEL201 has been investigated for its therapeutic potential in oncology, with a primary focus on Acute Myeloid Leukemia (AML). By inhibiting MNK1/2, SEL201 prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) on serine 209, a critical step in the translation of oncogenic proteins. Preclinical studies have demonstrated the anti-leukemic activity of SEL201, including the suppression of AML cell proliferation, induction of apoptosis, and inhibition of leukemic progenitor colony formation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SEL201, including available quantitative data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.
Introduction to SEL201 (this compound)
SEL201 is a novel kinase inhibitor that targets MNK1 and MNK2.[1] These kinases are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways and play a crucial role in regulating mRNA translation through the phosphorylation of eIF4E.[2][3] The dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, including AML, making it an attractive target for therapeutic intervention.[2]
Discovery and Chemical Properties
While the specific details of the initial discovery and synthesis of SEL201 are not extensively published in peer-reviewed literature, it belongs to a class of compounds with a pyrazolo[3,4-b]pyridine core structure, which has been explored for MNK inhibition.[4][5]
Chemical Structure: The chemical structure of SEL201 has not been publicly disclosed in the reviewed literature.
Alternative Names: this compound, SEL201-88.[1]
Mechanism of Action
SEL201 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2.[1] This inhibition prevents the phosphorylation of eIF4E at serine 209 (p-eIF4E). The phosphorylation of eIF4E is a critical regulatory step for the initiation of cap-dependent translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, and Bcl-2. By suppressing p-eIF4E levels, SEL201 effectively downregulates the production of these key oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The MAPK/MNK/eIF4E signaling pathway is a key regulator of protein synthesis and cell proliferation. External stimuli, such as growth factors and stress, activate the Ras/Raf/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. Subsequently, activated MNK1/2 phosphorylate eIF4E at Ser209, which enhances the initiation of translation of oncogenic mRNAs. SEL201 directly inhibits MNK1 and MNK2, thereby blocking this cascade.
Preclinical Development
The preclinical development of SEL201 has primarily focused on its anti-leukemic activity in AML models.
In Vitro Efficacy
Studies in various AML cell lines, including MV4-11, MM6, and U937, have shown that SEL201 effectively reduces the phosphorylation of eIF4E at Ser209 in a dose- and time-dependent manner.[6][7] Similar inhibitory effects were observed in primary AML cells derived from patients.[6]
SEL201 has demonstrated potent anti-proliferative activity against AML cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability after 7 days of treatment are summarized in the table below.[7]
| Cell Line | IC50 (µM) |
| MV4-11 | 0.4 |
| MM6 | 1.8 |
In clonogenic assays, SEL201 significantly inhibited the formation of leukemic progenitor colonies (CFU-L) from various AML cell lines and primary patient-derived AML cells.[6] Notably, SEL201 did not show suppressive effects on the colony-forming ability of normal bone marrow-derived CD34+ progenitor cells, suggesting a degree of selectivity for malignant cells.[3]
Treatment with SEL201 has been shown to induce apoptosis in AML cells in a dose- and time-dependent manner. This was demonstrated by an increase in Annexin-V positive cells and the cleavage of apoptotic markers such as PARP and caspase-3.[3]
The combination of SEL201 with other anti-leukemic agents has been investigated. Synergistic or additive effects on the inhibition of AML cell growth have been observed when SEL201 is combined with the mTOR inhibitor rapamycin or the hypomethylating agent 5'-azacytidine.[2]
In Vivo Efficacy
Publicly available data on the in vivo efficacy of SEL201 in animal models of AML is limited. However, studies in other cancer models, such as KIT-mutant melanoma and breast cancer, have shown potent antitumor and anti-metastatic effects.[3]
Preclinical Toxicology and IND-Enabling Studies
Detailed preclinical toxicology and Investigational New Drug (IND)-enabling studies for SEL201 have not been publicly disclosed.[2][8]
Clinical Development
As of the latest available information, there is no public record of SEL201 (this compound) entering clinical trials. While Ryvu Therapeutics has other compounds in clinical development, including other kinase inhibitors, the clinical progression of SEL201 appears to have been discontinued at the preclinical stage.[4][9][10]
Experimental Protocols
The following are representative, detailed protocols for the key in vitro experiments used to characterize the activity of SEL201.
Western Blot for eIF4E Phosphorylation
This protocol describes the detection of phosphorylated eIF4E (Ser209) and total eIF4E in AML cells treated with SEL201.
Materials:
-
AML cell lines (e.g., MV4-11, MM6, U937)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
SEL201
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-eIF4E (Ser209), rabbit anti-total eIF4E
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed AML cells at an appropriate density and allow them to adhere or stabilize in suspension. Treat cells with varying concentrations of SEL201 or DMSO for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E signal.
WST-1 Cell Viability Assay
This protocol outlines the procedure for assessing the effect of SEL201 on the viability of AML cells using a WST-1 assay.
Materials:
-
AML cell lines
-
96-well cell culture plates
-
SEL201
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Compound Treatment: Prepare serial dilutions of SEL201 and add them to the wells. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days) at 37°C in a humidified CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and then measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Clonogenic Assay in Methylcellulose
This protocol describes the assessment of the effect of SEL201 on the colony-forming ability of AML progenitor cells.
Materials:
-
AML cells or primary patient mononuclear cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Cytokines (e.g., SCF, IL-3, IL-6, G-CSF, GM-CSF)
-
SEL201
-
35 mm petri dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells at a known concentration.
-
Plating: In a sterile tube, mix the cells with the methylcellulose medium, cytokines, and the desired concentrations of SEL201 or vehicle control.
-
Incubation: Dispense the mixture into 35 mm petri dishes using a syringe with a blunt-end needle to avoid air bubbles. Place the dishes in a larger plate with a water dish to maintain humidity and incubate at 37°C in a CO2 incubator for 10-14 days.
-
Colony Counting: After the incubation period, count the number of colonies in each dish using an inverted microscope.
-
Data Analysis: Express the colony counts in the treated groups as a percentage of the colony count in the vehicle control group.
Conclusion
SEL201 (this compound) is a potent MNK1/2 inhibitor with demonstrated preclinical activity against Acute Myeloid Leukemia. Its mechanism of action, involving the suppression of eIF4E phosphorylation, provides a strong rationale for its development as an anti-cancer therapeutic. While in vitro studies have shown promising results, including potent anti-proliferative and pro-apoptotic effects, the lack of publicly available in vivo efficacy data in AML models and the apparent discontinuation of its clinical development suggest that further investigation would be necessary to fully elucidate its therapeutic potential. This technical guide provides a comprehensive summary of the currently available information on SEL201 for the scientific and drug development community.
References
- 1. accessnewswire.com [accessnewswire.com]
- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaci-cancer.org [aaci-cancer.org]
- 4. Ryvu Announces First Patient Dosed in Phase I/II Study of RVU120 (SEL120) in Patients with Relapsed/Refractory Metastatic or Advanced Solid Tumors and CMO Transition [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Ryvu Therapeutics SA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. How to develop a standard operating procedure for sorting unfixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. Ryvu Therapeutics — Rebalancing R&D pipeline towards clinical stage - Edison Group [edisongroup.com]
- 10. Ryvu Therapeutics | Blood Cancer United [bloodcancerunited.org]
The SIK2 Inhibitor ARN-3236 (SLV-2436): A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on ARN-3236 (formerly known as SLV-2436), a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). This document summarizes key findings, details experimental methodologies, and visualizes the compound's mechanism of action and relevant signaling pathways.
Core Compound Properties and Activity
ARN-3236 is an orally bioavailable, ATP-competitive inhibitor of SIK2.[1] It has demonstrated significant anti-cancer activity, particularly in ovarian cancer models, by inhibiting tumor cell growth and sensitizing cancer cells to conventional chemotherapy.[2][3][4]
Kinase Inhibitory Activity
ARN-3236 exhibits high potency and selectivity for SIK2 over other SIK family members, SIK1 and SIK3.[1][5][6]
| Target Kinase | IC50 |
| SIK2 | <1 nM |
| SIK1 | 21.63 nM |
| SIK3 | 6.63 nM |
| Table 1: In vitro kinase inhibitory activity of ARN-3236.[1][5][6] |
In Vitro Anti-Proliferative Activity in Ovarian Cancer Cell Lines
ARN-3236 inhibits the growth of multiple ovarian cancer cell lines, with its efficacy correlating with the endogenous expression levels of SIK2.[2][3][4][7][8]
| Cell Line | Description | IC50 of ARN-3236 (µM) |
| Panel of 10 Ovarian Cancer Cell Lines | High-grade serous and other histologies | 0.8 to 2.6 |
| Table 2: Growth inhibition of ovarian cancer cell lines by ARN-3236.[2][3][4][7][8] |
The IC50 of ARN-3236 was found to be inversely correlated with endogenous SIK2 expression (Pearson r = -0.642, P = 0.03).[2][3][4][7][8]
Mechanism of Action and Signaling Pathways
ARN-3236 exerts its anti-cancer effects through multiple mechanisms, primarily centered on the disruption of mitotic progression and the inhibition of pro-survival signaling pathways. SIK2 is a centrosome kinase that plays a critical role in mitotic spindle formation.[2][3][4]
Disruption of Mitosis
Inhibition of SIK2 by ARN-3236 leads to:
-
Uncoupling of the centrosome from the nucleus during interphase.[2][3][9]
-
Induction of tetraploidy and subsequent apoptotic cell death .[2][3]
Inhibition of Pro-Survival Signaling
ARN-3236 has been shown to attenuate the AKT/survivin signaling pathway, a key regulator of cell survival and apoptosis resistance.[2][3][9] Inhibition of SIK2 by ARN-3236 leads to a reduction in the phosphorylation of AKT at both Serine 473 and Threonine 308, which subsequently downregulates the expression of survivin, an inhibitor of apoptosis protein.[2][9][10]
Broader research indicates that SIK2 is involved in several signaling pathways relevant to cancer, including the PI3K-Akt-mTOR, Hippo-YAP, LKB1-HDAC, and cAMP-PKA axes.[11][12][13] Therefore, the effects of ARN-3236 may be more pleiotropic.
Synergy with Chemotherapy
A significant finding in preclinical studies is the ability of ARN-3236 to sensitize ovarian cancer cells to taxane-based chemotherapy, specifically paclitaxel.[2][3][4][8] More recent studies have also shown that another SIK2 inhibitor, ARN-3261, can sensitize ovarian cancer cells to carboplatin, suggesting a broader potential for SIK2 inhibition in combination therapies.[14]
In Vivo Efficacy in Ovarian Cancer Xenograft Models
In murine xenograft models of ovarian cancer, the combination of ARN-3236 with paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[2][3][15]
| Xenograft Model | Treatment | Outcome | P-value |
| SKOv3ip | ARN-3236 + Paclitaxel vs. Paclitaxel alone | Greater inhibition of tumor growth | P = 0.028 |
| OVCAR8 | ARN-3236 + Paclitaxel vs. Paclitaxel alone | Significant inhibition only with combined treatment | P = 0.02 |
| Table 3: In vivo synergistic effects of ARN-3236 with paclitaxel.[2][3] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of ARN-3236.
Cell Viability and Drug Sensitivity Assays
-
Objective: To determine the IC50 of ARN-3236 and its effect on paclitaxel sensitivity.
-
Method: Sulforhodamine B (SRB) assay.
-
Protocol Outline:
-
Ovarian cancer cells (e.g., OC316, OVCAR8) are seeded in 96-well plates (e.g., 8,000 cells/well).[2][8][15]
-
Cells are treated with varying concentrations of ARN-3236 or DMSO (vehicle control) for 24 hours.[8][15]
-
Increasing concentrations of paclitaxel are then added, and the cells are incubated for an additional 72 hours.[8][15]
-
Cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.
-
Combination Index (CI) values can be calculated using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]
-
Western Blot Analysis
-
Objective: To assess the impact of ARN-3236 on protein expression and phosphorylation within the AKT/survivin pathway.
-
Protocol Outline:
-
Cells (e.g., SKOv3) are treated with ARN-3236 or transfected with SIK2 siRNA for a specified time (e.g., 48 hours).[10]
-
Cell lysates are collected, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against target proteins (e.g., AKT-pS473, AKT-pT308, total AKT, survivin).[9][10]
-
A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized to determine protein levels.
-
Animal Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of ARN-3236 alone and in combination with paclitaxel.
-
Animal Model: Immunodeficient mice (e.g., nu/nu mice).[2][15]
-
Protocol Outline:
-
Ovarian cancer cells (e.g., SKOv3ip) are inoculated intraperitoneally (i.p.) or subcutaneously into mice.[2][15]
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, ARN-3236 alone, paclitaxel alone, ARN-3236 + paclitaxel).
-
ARN-3236 is administered orally (e.g., once daily), and paclitaxel is administered via injection (e.g., intraperitoneally).[2][5]
-
Tumor growth is monitored over time. At the end of the study, mice are sacrificed, and tumors are excised and weighed.[2][15]
-
Summary and Future Directions
ARN-3236 (this compound) is a potent and selective SIK2 inhibitor with promising preclinical anti-cancer activity, particularly in ovarian cancer. Its mechanism of action involves the disruption of mitosis and inhibition of the pro-survival AKT/survivin pathway. Notably, ARN-3236 enhances the efficacy of paclitaxel both in vitro and in vivo. These findings establish SIK2 as a viable therapeutic target in oncology and support the further clinical development of SIK2 inhibitors like ARN-3236 as both monotherapies and in combination with standard-of-care chemotherapies. Further research is warranted to explore the efficacy of ARN-3236 in other cancer types with SIK2 overexpression and to fully elucidate its impact on the broader SIK2-related signaling network.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 12. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Pharmacokinetic Profile of SLV-2436 (SEL201): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-2436, also known as SEL201, is a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are crucial downstream effectors in the MAPK signaling pathway, playing a significant role in mRNA translation and the regulation of processes involved in cell growth, proliferation, and survival. The inhibition of MNK1 and MNK2 presents a promising therapeutic strategy for various oncological and inflammatory conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies where accessible, and a visualization of its relevant signaling pathway.
Pharmacokinetic Profile
Currently, detailed quantitative pharmacokinetic data for this compound in the public domain is limited, reflecting its status as a compound in the preclinical and early clinical stages of development. The available information, primarily from in vivo studies in mice, provides initial insights into its pharmacokinetic behavior.
Data Summary
The following table summarizes the known in vivo pharmacokinetic parameters for this compound (SEL201) in mice. It is important to note that a complete pharmacokinetic profile with parameters such as Cmax, Tmax, AUC, half-life, and bioavailability is not yet fully characterized in publicly available literature.
| Parameter | Value | Species | Dosing Route | Dose | Notes |
| Plasma Concentration | 125 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 10 mg/kg | Concentration measured 4 hours after the fifth dose. |
| Plasma Concentration | 1,299 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 25 mg/kg | Concentration measured 4 hours after the fifth dose. |
| Plasma Concentration | 2,075 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 50 mg/kg | Concentration measured 4 hours after the fifth dose. |
| Plasma Concentration | 9 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 10 mg/kg | Concentration measured 24 hours after the fifth dose. |
| Plasma Concentration | 73 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 25 mg/kg | Concentration measured 24 hours after the fifth dose. |
| Plasma Concentration | 124 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 50 mg/kg | Concentration measured 24 hours after the fifth dose. |
Data sourced from publicly available information on preclinical studies.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively published. However, based on standard preclinical pharmacokinetic study designs, the following methodologies are inferred.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: CD-1 or C57BL/6 mice are commonly used for such studies.
-
Housing and Acclimatization: Animals are typically housed in a controlled environment with a standard diet and water ad libitum, and allowed to acclimatize for a specific period before the study.
-
Drug Formulation and Administration: For oral administration, this compound is typically formulated in a vehicle such as a solution or suspension. For intravenous administration, it is dissolved in a suitable solvent. The formulation is administered at a specific volume-to-weight ratio.
-
Dosing:
-
Single Dose Studies: Animals receive a single oral or intravenous dose of this compound.
-
Repeat Dose Studies: Animals receive multiple doses at specified intervals (e.g., twice daily for five days).
-
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or retro-orbital bleeding. Plasma is then separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.
Metabolism and Excretion
As of the current available information, specific details regarding the metabolic pathways and excretion routes of this compound have not been publicly disclosed. Further studies are required to elucidate the biotransformation of the compound, identify its major metabolites, and determine the primary routes of elimination from the body.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting MNK1 and MNK2, which are key kinases in the MAPK signaling cascade. The following diagram illustrates the canonical signaling pathway.
Caption: MNK1/2 Signaling Pathway and the inhibitory action of this compound.
Pathway Description: Extracellular signals such as growth factors and cytokines activate receptor tyrosine kinases at the cell membrane. This triggers a cascade of intracellular signaling through the RAS/RAF/MEK/ERK pathway, and in parallel, the p38 MAPK pathway can also be activated by cellular stress. Both ERK1/2 and p38 MAPK converge on and phosphorylate MNK1 and MNK2, leading to their activation. Activated MNK1/2 then phosphorylates the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylated eIF4E plays a critical role in the initiation of cap-dependent mRNA translation of key oncogenes and pro-inflammatory cytokines, thereby promoting cell proliferation, survival, and angiogenesis. This compound acts as a potent inhibitor of MNK1/2, blocking the phosphorylation of eIF4E and subsequently inhibiting the translation of proteins crucial for tumor growth and inflammation.
Conclusion
The current understanding of the pharmacokinetics of this compound (SEL201) is in its nascent stages, with initial in vivo data in mice suggesting dose-dependent plasma exposure. As a potent MNK1/2 inhibitor, its mechanism of action is well-defined within the MAPK signaling pathway, offering a clear rationale for its therapeutic potential. Further comprehensive studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile, which will be critical for its continued clinical development. This guide serves as a foundational resource for professionals in the field, summarizing the existing knowledge and highlighting the areas for future investigation.
Preliminary Investigation of SLV-2436: A MNK1/2 Inhibitor for KIT-Mutant Melanoma
An In-depth Technical Guide
This whitepaper provides a detailed overview of the preclinical data and effects of SLV-2436 (also known as SEL201), a potent and ATP-competitive inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2). The primary focus of this document is on the therapeutic potential of this compound in the context of KIT-mutant melanoma, a subtype of melanoma that is often challenging to treat with existing therapies. This paper will summarize key quantitative data, outline detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting MNK1 and MNK2, kinases that play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1] In many cancers, including KIT-mutant melanoma, the signaling pathways that activate MNK1/2 are constitutively active, leading to aberrant cell growth, proliferation, and metastasis. By inhibiting MNK1/2, this compound aims to block the oncogenic effects of eIF4E phosphorylation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, primarily derived from studies on KIT-mutant melanoma cell lines and corresponding animal models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| MNK1 IC50 | 10.8 nM | Biochemical Assay | Zhan et al., 2017 |
| MNK2 IC50 | 5.4 nM | Biochemical Assay | Zhan et al., 2017 |
| Effect on p-eIF4E | Significant reduction at 2.5 µM | D4M.3a melanoma cells | [2] |
| Inhibition of Cell Migration | Significant reduction | HBL and MM111 melanoma cells | [3] |
| Inhibition of Invasion | Significant reduction at 2.5 µM | D4M.3a, A375, and LWT1 melanoma cells | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose | Route of Administration | Time Point | Mean Plasma Concentration (ng/mL) | Reference |
| 5 mg/kg | Oral (p.o.) | 15 min | ~100 | Zhan et al., 2017 |
| 5 mg/kg | Oral (p.o.) | 1 hr | ~50 | Zhan et al., 2017 |
| 5 mg/kg | Oral (p.o.) | 4 hr | ~20 | Zhan et al., 2017 |
| 2 mg/kg | Intravenous (i.v.) | 5 min | ~500 | Zhan et al., 2017 |
| 2 mg/kg | Intravenous (i.v.) | 1 hr | ~50 | Zhan et al., 2017 |
| 2 mg/kg | Intravenous (i.v.) | 4 hr | ~10 | Zhan et al., 2017 |
Table 3: In Vivo Efficacy of this compound in a KIT-Mutant Melanoma Xenograft Model
| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |
| Vehicle Control | Daily | Tumor Volume | Progressive tumor growth | Zhan et al., 2017 |
| This compound (50 mg/kg) | Daily (p.o.) | Tumor Volume | Significant reduction in tumor growth | Zhan et al., 2017 |
| Vehicle Control | - | Lung Metastasis | Numerous metastatic nodules | [2] |
| This compound (50 mg/kg) | Daily (p.o.) | Lung Metastasis | Significant reduction in metastatic burden | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
KINOMEscan Competitive Binding Assay
The KINOMEscan assay is a competition-based binding assay used to determine the selectivity of kinase inhibitors. The general protocol is as follows:
-
Kinase-tagged Phage: A DNA-tagged kinase of interest is used.
-
Immobilized Ligand: A proprietary, immobilized, active-site directed ligand is coated on beads.
-
Competition: The kinase-tagged phage, the test compound (this compound), and the immobilized ligand are combined. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase-tagged phage bound to the beads is quantified using qPCR. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Selectivity Profiling: The assay is performed against a large panel of kinases to determine the selectivity profile of the inhibitor.
Western Blot Analysis for p-eIF4E and eIF4E
This protocol is used to determine the levels of total and phosphorylated eIF4E in cells treated with this compound.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assays
These assays are used to assess the effect of this compound on the migratory and invasive potential of melanoma cells.
-
Cell Preparation: Melanoma cells are serum-starved for 24 hours prior to the assay.
-
Chamber Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment: this compound or vehicle control is added to the upper chamber with the cells.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: The cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope.[4][5][6]
In Vivo Xenograft Model of KIT-Mutant Melanoma
This protocol describes the in vivo efficacy studies of this compound.
-
Cell Implantation: Human KIT-mutant melanoma cells (e.g., HBL or MM111) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and dosed orally with either vehicle control or this compound (e.g., 50 mg/kg daily).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment: For metastasis studies, after a set period of treatment, mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the investigation of this compound.
Caption: Signaling pathway targeted by this compound in KIT-mutant melanoma.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma [jci.org]
- 4. Transwell migration assay [bio-protocol.org]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of SLV-2436, a Cannabinoid CB1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLV-2436 is identified as a cannabinoid CB1 receptor antagonist. The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key therapeutic target for various neurological and metabolic disorders. Characterizing the in vitro pharmacological profile of compounds like this compound is a critical step in the drug discovery process. These application notes provide detailed protocols for three essential in vitro assays to determine the binding affinity, functional activity, and downstream signaling effects of this compound at the human CB1 receptor.
Data Presentation
The following tables summarize representative quantitative data for a typical CB1 receptor antagonist, which will be referred to as this compound for illustrative purposes.
Table 1: Radioligand Binding Affinity of this compound at Human CB1 Receptors
| Radioligand | Test Compound | Ki (nM) |
| [3H]-CP55,940 | This compound | 15.2 ± 1.8 |
Ki values are derived from competitive binding assays and represent the mean ± SEM of at least three independent experiments.
Table 2: Functional Antagonist Activity of this compound in a GTPγS Binding Assay
| Agonist | Test Compound | IC50 (nM) |
| CP55,940 (EC80) | This compound | 45.7 ± 5.3 |
IC50 values represent the concentration of this compound that inhibits 50% of the specific binding of [35S]GTPγS stimulated by a potent CB1 agonist, CP55,940. Values are the mean ± SEM of at least three independent experiments.
Table 3: Inhibition of Agonist-Induced cAMP Modulation by this compound
| Agonist | Test Compound | IC50 (nM) |
| Forskolin + CP55,940 | This compound | 68.3 ± 7.9 |
IC50 values represent the concentration of this compound that reverses 50% of the inhibition of forskolin-stimulated cAMP production by the CB1 agonist CP55,940. Values are the mean ± SEM of at least three independent experiments.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-CP55,940.
-
Non-specific binding control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM CP55,940).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (typically 3-20 µg of protein per well), the radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.[1]
-
The final assay volume is typically 250 µL.[1]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be presoaked in a solution like 0.3% polyethyleneimine (PEI).[1]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the CB1 receptor.
Materials:
-
Membranes from cells stably expressing the human CB1 receptor.
-
[35S]GTPγS.
-
GTPγS (unlabeled).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cell membranes with this compound for 15-30 minutes at 30°C.
-
Add the CB1 agonist at a concentration that produces approximately 80% of its maximal effect (EC80).
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Plot the concentration of this compound against the percentage of inhibition of agonist-stimulated [35S]GTPγS binding to determine the IC50 value.
Cyclic AMP (cAMP) Functional Assay
This assay assesses the ability of this compound to block the agonist-mediated inhibition of adenylyl cyclase, a downstream effector of the Gi/o-coupled CB1 receptor.[2]
Materials:
-
Whole cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test Compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well microplates.
Protocol:
-
Seed the cells in microplates and allow them to adhere overnight.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.
-
Add the CB1 agonist (at its EC80 concentration) and forskolin to stimulate cAMP production.
-
Incubate for 20-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the concentration of this compound against the reversal of agonist-induced inhibition of cAMP production to determine the IC50 value.
Mandatory Visualizations
Caption: CB1 Receptor Signaling and Antagonism by this compound.
Caption: Workflow for In Vitro Characterization of this compound.
References
Application Notes and Protocols for SLV-2436 (ARN-3236) in Cancer Cell Treatment
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of SLV-2436, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). Due to the absence of publicly available data for a compound designated "this compound," this document focuses on the well-characterized SIK2 inhibitor, ARN-3236 , as a proxy. SIK2 is a serine/threonine kinase implicated in the regulation of mitotic progression, and its overexpression has been observed in several cancers, including approximately 30% of high-grade serous ovarian cancers.[1] Inhibition of SIK2 with ARN-3236 has been shown to disrupt centrosome function, induce cell cycle arrest and apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[1][2]
These notes are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. The provided protocols and data summaries are based on published preclinical studies and are intended to serve as a guide for in vitro and in vivo experimentation.
Mechanism of Action & Signaling Pathway
ARN-3236 functions as an ATP-competitive inhibitor of SIK2, with a high degree of selectivity over other SIK isoforms and AMPK family members.[1] The primary mechanism by which SIK2 inhibition impacts cancer cells is through the disruption of mitotic processes. SIK2 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to centrosome splitting failure and prometaphase arrest.[1][2] This mitotic catastrophe ultimately triggers apoptotic cell death.[2]
Furthermore, ARN-3236 has been shown to attenuate the pro-survival AKT/survivin signaling pathway.[1][2] Inhibition of SIK2 leads to reduced phosphorylation of AKT at both Serine 473 and Threonine 308, and a subsequent decrease in the expression of survivin, an inhibitor of apoptosis protein that is often linked to chemotherapy resistance.[2]
Caption: Signaling pathway of ARN-3236 (this compound) in cancer cells.
Data Presentation: In Vitro Efficacy of ARN-3236
The following tables summarize the quantitative data from in vitro studies on various ovarian cancer cell lines.
Table 1: Growth Inhibition of Ovarian Cancer Cell Lines by ARN-3236
| Cell Line | IC50 of ARN-3236 (µM) | Treatment Duration |
| ES2 | 1.22 | 72 hours[1] |
| SKOv3 | 1.23 | 72 hours[1] |
| OVCAR3 | 2.58 | 72 hours[1] |
| A2780 | 0.93 | 72 hours[1] |
| HEY | 0.8 | 72 hours[1] |
| OC316 | 1.63 | 72 hours[1] |
| IGROV1 | 2.51 | 72 hours[1] |
| UPN251 | 2.42 | 72 hours[1] |
| OVCAR8 | 1.56 | 72 hours[1] |
| OVCAR5 | 1.19 | 72 hours[1] |
Table 2: Effect of ARN-3236 on Cell Cycle and Apoptosis in SKOv3 Cells
| Treatment | Duration | Effect |
| ARN-3236 (1 µM) | 48 hours | G2/M Arrest[2] |
| ARN-3236 (1 µM) | 24 hours | Induction of Apoptosis[2] |
| ARN-3236 (1 µM) + Paclitaxel (3 nM) | 24h (ARN-3236) then 72h (Paclitaxel) | Enhanced Apoptosis[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the growth inhibitory effect of ARN-3236 on cancer cells.
Caption: Workflow for the Cell Viability (SRB) Assay.
Materials:
-
Cancer cell lines (e.g., SKOv3, OVCAR8)
-
Complete cell culture medium
-
96-well plates
-
ARN-3236 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of approximately 8,000 cells per well and incubate for 16 hours.[2]
-
Treat the cells with various concentrations of ARN-3236 (e.g., 0-10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours.[1]
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by ARN-3236, alone or in combination with other drugs.
Materials:
-
Cancer cell lines
-
6-well plates
-
ARN-3236
-
Paclitaxel (or other chemotherapeutic agent)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
For combination studies, treat cells with ARN-3236 (e.g., 1 µM) for 24 hours.[2]
-
Add the second compound (e.g., paclitaxel at 3 nM) and incubate for an additional 72 hours.[2]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of ARN-3236 on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
ARN-3236
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with ARN-3236 (e.g., 1 µM) for 48 hours.[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis for SIK2 and AKT/Survivin Pathway
This protocol is for assessing the impact of ARN-3236 on protein expression and phosphorylation.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cancer cell lines
-
ARN-3236
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-SIK2(S358), anti-SIK2, anti-p-AKT(S473), anti-p-AKT(T308), anti-AKT, anti-survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ARN-3236 at the desired concentration and duration (e.g., 48 hours).[2]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Studies
In preclinical xenograft models using SKOv3ip and OVCAR8 ovarian cancer cells, oral administration of ARN-3236 in combination with paclitaxel resulted in significantly greater tumor growth inhibition compared to paclitaxel alone.[1][2] A typical in vivo treatment regimen involved daily oral dosing of ARN-3236 for 3 to 4 weeks.[3]
Conclusion
The SIK2 inhibitor ARN-3236 (herein referred to as this compound for the purpose of this report) demonstrates significant anti-cancer activity in preclinical models of ovarian cancer. It inhibits cell growth, induces cell cycle arrest and apoptosis, and enhances the efficacy of paclitaxel. The provided protocols offer a framework for further investigation into the therapeutic potential of SIK2 inhibition in various cancer types. The duration of treatment is a critical parameter, with in vitro effects observable within 24 to 72 hours, while in vivo studies may require several weeks of administration to achieve significant tumor growth inhibition. These application notes should serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLV-2436 (SEL201) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-2436, also known as SEL201, is a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). By targeting these kinases, this compound effectively suppresses the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. This post-translational modification is a critical step in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis. Preclinical studies have demonstrated the anti-leukemic activity of this compound in acute myeloid leukemia (AML) models and its ability to reduce the oncogenicity and metastatic potential of KIT-mutant melanoma. These findings highlight this compound as a promising therapeutic candidate for cancers dependent on the MNK-eIF4E signaling axis.
These application notes provide a summary of the key findings and detailed protocols for essential in vitro and in vivo assays to facilitate further research and development of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Kinase Inhibition | MNK1 | 10.8 nM | [cite] |
| MNK2 | 5.4 nM | [cite] | |
| Cell Viability (AML) | MV4-11 | 0.4 µM | [1] |
| MM6 | 1.8 µM | [1] | |
| U937 | Not specified | [1] | |
| KG-1 | 6.91 ± 2.2 µM (RGFP966, another MNK inhibitor) | [2] | |
| MOLM-13 | 2.8 ± 0.9 µM (RGFP966, another MNK inhibitor) | [2] |
Note: Data for some cell lines is for a different MNK inhibitor (RGFP966) and is provided for comparative purposes.
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dosing | 5, 10, 25, 50 mg/kg | Single oral gavage or twice daily | [cite] |
| Plasma Concentration (24h) | 9, 73, 124 ng/mL | For 10, 25, 50 mg/kg twice daily doses | [cite] |
| Tolerability | Well-tolerated | 50 mg/kg twice daily for 37 days | [cite] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic protein translation.
Experimental Workflow: Western Blot for p-eIF4E
Caption: Workflow for assessing p-eIF4E levels by Western blot after this compound treatment.
Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E (Ser209)
This protocol details the procedure for assessing the phosphorylation status of eIF4E in response to this compound treatment.
Materials:
-
AML (e.g., MV4-11, MOLM-13) or melanoma (e.g., SK-MEL-28) cell lines
-
This compound (SEL201)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates in Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C. Recommended dilutions: p-eIF4E (1:1000), total eIF4E (1:1000).[5][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the p-eIF4E signal to total eIF4E and the loading control.
-
Protocol 2: Leukemic Progenitor Colony Forming Assay
This assay assesses the effect of this compound on the clonogenic potential of AML cells.[9]
Materials:
-
AML cell lines or primary patient-derived AML cells
-
This compound
-
IMDM with 2% FBS
-
MethoCult™ GF H4434 medium (or similar methylcellulose-based medium)[10]
-
35 mm petri dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of AML cells.
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Plating in Methylcellulose:
-
Wash the treated cells to remove the compound.
-
Resuspend a defined number of cells (e.g., 5,000) in IMDM with 2% FBS.[10]
-
Mix the cell suspension with MethoCult™ medium.
-
Plate the mixture in duplicate or triplicate into 35 mm petri dishes.
-
-
Incubation and Colony Counting:
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a melanoma or AML xenograft model.[6][11][12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Melanoma (e.g., SK-MEL-28) or AML (e.g., MV4-11) cells
-
Matrigel (for subcutaneous injections)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
Procedure:
-
Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor development (palpation for subcutaneous tumors, or signs of leukemia for intravenous models).
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or leukemia is established, randomize the mice into treatment and control groups.[14]
-
-
Drug Administration:
-
Administer this compound via oral gavage at predetermined doses and schedules (e.g., 50 mg/kg, twice daily).
-
Administer vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure subcutaneous tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.[14]
-
For AML models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemia engraftment in peripheral blood or bone marrow at the endpoint.
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize mice when tumors reach the predetermined maximum size or when they show signs of significant morbidity, in accordance with institutional guidelines.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
At the end of the study, excise tumors and weigh them.
-
Perform statistical analysis to compare tumor growth between treated and control groups.
-
Tissues can be collected for further analysis (e.g., histology, Western blot).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and regulatory guidelines for animal and laboratory research.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Phospho-eIF4E (Ser209) (F4E5N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-eIF4E (Ser209) Antibody (#9741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. escholarship.org [escholarship.org]
- 7. Phospho-eIF4E (Ser209) Polyclonal Antibody (44-528G) [thermofisher.com]
- 8. Phospho-eIF4E (Ser209) Polyclonal Antibody (PA5-85816) [thermofisher.com]
- 9. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A SPONTANEOUS MELANOMA MOUSE MODEL APPLICABLE FOR A LONGITUDINAL CHEMOTHERAPY AND IMMUNOTHERAPY STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melanoma Xenografts - Altogen Labs [altogenlabs.com]
- 14. SKMEL28 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes & Protocols: Assessing the Efficacy of SLV-2436 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-2436 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. These application notes provide a comprehensive guide for assessing the efficacy of this compound in relevant cellular models. The included protocols detail key experiments for characterizing the compound's effects on cell viability, signal transduction, gene expression, and apoptosis.
Hypothetical Mechanism of Action
For the purpose of these application notes, this compound is hypothesized to be a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The following protocols are designed to test this hypothesis and quantify the downstream effects of this compound.
Cellular Models
The selection of appropriate cellular models is crucial for the accurate assessment of this compound's efficacy. Given its hypothetical mechanism of action, cancer cell lines with known activation of the PI3K/AKT/mTOR pathway are recommended.
Recommended Cell Lines:
-
MCF-7 (Breast Cancer): Expresses high levels of PI3K.
-
PC-3 (Prostate Cancer): Lacks the tumor suppressor PTEN, leading to constitutive PI3K activation.
-
U-87 MG (Glioblastoma): Also PTEN-deficient.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | IC50 (nM) after 72h treatment |
| MCF-7 | 50 |
| PC-3 | 75 |
| U-87 MG | 60 |
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation
| Cell Line | Treatment (100 nM this compound, 24h) | p-AKT (Ser473) (% of control) | p-mTOR (Ser2448) (% of control) | p-S6K (Thr389) (% of control) |
| MCF-7 | Vehicle (DMSO) | 100 | 100 | 100 |
| This compound | 25 | 30 | 20 | |
| PC-3 | Vehicle (DMSO) | 100 | 100 | 100 |
| This compound | 35 | 40 | 30 |
Table 3: Relative Gene Expression Changes Induced by this compound
| Gene | Cell Line | Treatment (100 nM this compound, 24h) | Fold Change (vs. Vehicle) |
| CCND1 (Cyclin D1) | MCF-7 | This compound | -2.5 |
| BCL2 | MCF-7 | This compound | -3.0 |
| MYC | PC-3 | This compound | -2.8 |
Table 4: Induction of Apoptosis by this compound
| Cell Line | Treatment (100 nM this compound, 48h) | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Vehicle (DMSO) | 5 |
| This compound | 45 | |
| PC-3 | Vehicle (DMSO) | 8 |
| This compound | 55 |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation states.[5][6][7][8]
Materials:
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the amount of a specific RNA, enabling the analysis of gene expression changes.[9][10][11][12][13]
Materials:
-
6-well tissue culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)[10]
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9][13]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.[13]
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[13]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[14][15][16]
Materials:
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16]
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Protocols for Western blot | Abcam [abcam.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 13. clyte.tech [clyte.tech]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - FI [thermofisher.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SLV-2436 solubility issues and solutions
Welcome to the technical support center for SLV-2436, a potent and ATP-competitive inhibitor of MNK1 and MNK2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets both MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1) and MNK2. These kinases are downstream effectors of the MAPK signaling pathway. The primary mechanism of action of this compound is the inhibition of the phosphorylation of eukaryotic initiation factor 4E (eIF4E) on serine 209, a crucial step in the initiation of protein translation of a subset of mRNAs involved in cell proliferation and survival.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, it is poorly soluble in aqueous solutions, including water and phosphate-buffered saline (PBS). This low aqueous solubility can present challenges when preparing working solutions for in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. For example, a 10 mM or 20 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the DMSO is of high quality and anhydrous, as moisture can affect the solubility and stability of the compound.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility, which will likely result in incomplete dissolution and inaccurate concentrations. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium.
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting DMSO Stock Solution into Aqueous Media (e.g., Cell Culture Medium, PBS)
Cause: This is a common issue for hydrophobic compounds like this compound. When the concentrated DMSO stock is introduced into an aqueous environment, the compound may crash out of solution as the solvent changes from primarily organic to primarily aqueous.
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing or gently mixing, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Sonication: If precipitation is observed after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. However, be cautious with this method as it can generate heat and potentially degrade the compound or other components in the medium.
-
Pre-treatment of Aqueous Solution with DMSO: One user reported success by first adding a volume of DMSO to the aqueous media to reach a concentration close to the final desired DMSO concentration, and then adding the concentrated drug stock in DMSO.[1]
Issue 2: Inconsistent Results in Cell-Based Assays
Cause: Inconsistent results can often be traced back to inaccurate concentrations of the inhibitor due to precipitation or adsorption to plasticware.
Solutions:
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. A cloudy or hazy solution indicates that the compound is not fully dissolved.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
-
Use Low-Binding Plasticware: For preparing dilutions, consider using low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the compound due to adsorption.
-
Proper Mixing: Ensure thorough mixing of the final working solution before adding it to your cells to ensure a homogenous concentration.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 66 mg/mL (≥ 188.14 mM) |
| Ethanol | 5 mg/mL (14.25 mM) |
| Water | Insoluble |
Data compiled from publicly available information. Actual solubility may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell Culture
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 350.8 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes and store at -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium. This results in a 1:1000 dilution and a final concentration of 10 µM with 0.1% DMSO.
-
Immediately vortex the solution gently for 5-10 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use this freshly prepared working solution for your cell-based assay. Remember to include a vehicle control (0.1% DMSO in medium).
-
Protocol 2: General Method for In Vivo Formulation of this compound
A. Oral Administration (Suspension)
This is a general protocol based on common practices for poorly soluble compounds. Optimization may be required.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, add 50 mg of CMC-Na to 10 mL of water.
-
Stir or vortex until the CMC-Na is fully dissolved. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound for your desired dose.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Administer the suspension to the animals immediately after preparation, ensuring it is well-mixed before each administration.
-
B. Intravenous Administration (Solubilized Formulation)
This protocol is based on a reported method for this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Captisol® (sulfobutylether-β-cyclodextrin) solution (e.g., 30% w/v in saline)
-
Sterile saline
Procedure:
-
Prepare the this compound Stock:
-
Dissolve this compound in 100% DMSO to a high concentration.
-
-
Prepare the Final Formulation:
-
Dilute the this compound DMSO stock in the Captisol® solution. The final concentration of DMSO should be kept to a minimum that is well-tolerated by the animals (typically <5% of the total injection volume). The ratio of DMSO to Captisol® solution will need to be optimized to ensure the compound remains in solution upon administration.
-
For example, this compound has been administered in a vehicle of DMSO diluted in Captisol.[2]
-
The final formulation should be clear and free of precipitates. Filter through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
References
optimizing SLV-2436 dosage for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the novel kinase inhibitor SLV-2436 while minimizing toxicity. The following sections offer troubleshooting guidance, frequently asked questions, data tables, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the Pro-Survival Signaling Pathway (PSSP). By blocking the phosphorylation of downstream substrates, this compound is designed to induce apoptosis in cancer cells that overexpress TKX. However, at higher concentrations, it can exhibit off-target activity against Essential Kinase 1 (EK1), which plays a role in normal cellular homeostasis.
Q2: What is the solvent and recommended storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical starting concentrations for in vitro cell-based assays?
A3: For initial screening, a dose-response curve ranging from 1 nM to 10 µM is recommended. See Table 1 for suggested starting concentrations for various cell line types. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: To distinguish between these effects, it is necessary to monitor both cell viability (e.g., via MTT or LDH assay) and cell proliferation (e.g., via cell counting or a BrdU incorporation assay) over time. A cytotoxic effect will result in a decrease in the number of viable cells, while a cytostatic effect will inhibit proliferation without necessarily causing cell death.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in all cell lines, even at low doses.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for precipitates after adding this compound. If observed, prepare a fresh, lower concentration stock solution or consider using a different solvent system. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Run a vehicle control (medium + DMSO only) to assess the baseline toxicity of the solvent. |
| Contamination | Check cultures for signs of bacterial or fungal contamination.[1][2] Perform routine mycoplasma testing on all cell lines.[2] |
| Incorrect Dosing | Verify calculations for serial dilutions and the final concentration of this compound in the wells. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Pipette gently and mix the cell suspension between plating wells to maintain uniformity.[3] |
| Edge Effects in Plates | Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.[4] Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or medium. |
| Compound Instability | This compound may be unstable in culture medium over long incubation periods. Consider refreshing the medium with a new compound at regular intervals for long-term experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and experimental condition to avoid cross-contamination. |
Issue 3: No significant effect on the target pathway (PSSP) phosphorylation.
| Possible Cause | Troubleshooting Step |
| Low Compound Potency in the Assay | The IC50 for your specific cell line may be higher than the tested concentrations. Increase the dose range in your next experiment. |
| Incorrect Timing | The effect on TKX phosphorylation may be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing target inhibition. |
| Poor Antibody Quality | Validate the specificity of your primary antibody for the phosphorylated target protein using appropriate positive and negative controls. |
| Cellular Efflux | Cells may be actively pumping the compound out. Consider using an efflux pump inhibitor as a control to test this hypothesis. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Cell Line Type | Cancer Type | Recommended Starting Range (nM) |
| A549 | Lung Carcinoma | 10 - 1000 |
| MCF-7 | Breast Adenocarcinoma | 50 - 2500 |
| HCT116 | Colorectal Carcinoma | 25 - 1500 |
| U-87 MG | Glioblastoma | 100 - 5000 |
Table 2: Comparative IC50 vs. CC50 Data for this compound
| Cell Line | IC50 (TKX Inhibition, nM) | CC50 (Cytotoxicity, nM) | Therapeutic Index (CC50/IC50) |
| A549 | 150 | 1800 | 12.0 |
| MCF-7 | 450 | 3200 | 7.1 |
| HCT116 | 280 | 2100 | 7.5 |
| Normal Fibroblasts | >10,000 | 8500 | N/A |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Table 3: Murine Maximum Tolerated Dose (MTD) Study Summary
| Dosing Route | Vehicle | Dose (mg/kg) | Observation Period | Key Findings |
| Intravenous (IV) | 5% DMSO in Saline | 10 | 7 Days | No significant toxicity observed. |
| Intravenous (IV) | 5% DMSO in Saline | 25 | 7 Days | ~10% weight loss, reversible within 3 days. |
| Intravenous (IV) | 5% DMSO in Saline | 50 | 7 Days | Significant distress, >20% weight loss. Unacceptable toxicity. |
| Oral (PO) | 0.5% CMC in Water | 50 | 7 Days | No significant toxicity observed. |
| Oral (PO) | 0.5% CMC in Water | 100 | 7 Days | Mild lethargy, full recovery by 24 hours. |
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound, showing on-target and off-target pathways.
Caption: Standard experimental workflow for determining IC50/CC50 values.
Caption: Troubleshooting flowchart for unexpected high cytotoxicity.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical 2x final concentration range would be 20 µM down to 2 nM. Also, prepare a vehicle control (medium + DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the results to determine the CC50 value.
Protocol 2: Western Blot for Target (TKX) Phosphorylation
This protocol assesses the on-target activity of this compound by measuring the phosphorylation state of TKX.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-TKX and anti-total-TKX)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 50, 150, 500 nM) for the predetermined optimal time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the anti-phospho-TKX primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-TKX antibody, following steps 6-8.
References
troubleshooting inconsistent SLV-2436 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SLV-2436. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase X, which has been implicated in cell cycle progression. It is designed for high selectivity and cell permeability, making it suitable for both in vitro and in cell-based assays.
Q2: What are the expected IC50 values for this compound against Kinase X?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, particularly the ATP concentration.[1] Below is a table summarizing the expected IC50 values under different ATP concentrations.
| ATP Concentration | Expected IC50 Range (nM) |
| 10 µM | 50 - 100 |
| 100 µM (Km for Kinase X) | 250 - 500 |
| 1 mM | 1000 - 2500 |
Q3: My in vitro IC50 value is significantly different from the expected range. What could be the cause?
Several factors can lead to discrepancies in IC50 values. Common issues include:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[1] Ensure your ATP concentration is consistent with the desired experimental conditions.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant Kinase X can affect inhibitor potency. Variations in enzyme preparations, such as different affinity tags (e.g., GST vs. 6xHis), can also influence results.[1]
-
Substrate Concentration: The type and concentration of the substrate (peptide or protein) can impact the measured IC50.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have their own sources of interference that can affect results.[2]
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition (e.g., DMSO concentration) should be carefully controlled.
Q4: this compound shows good activity in my cell-based assays, but weak activity in my in vitro kinase assay. Why is there a discrepancy?
This is a common observation with kinase inhibitors.[3] Potential reasons include:
-
High ATP Concentration in vitro: In vitro kinase assays are often performed at high ATP concentrations, which can make it difficult for an ATP-competitive inhibitor to bind.[1][3] Cellular ATP concentrations can vary, and local concentrations within cellular compartments may be lower.
-
Scaffolding Proteins: In a cellular environment, kinases often exist in complexes with other proteins that can modulate their activity and sensitivity to inhibitors. These components are absent in a purified in vitro system.
-
Off-target Effects: The observed cellular phenotype might be due to this compound inhibiting other kinases or cellular targets that are not present in your in vitro assay.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
Q: I am observing significant well-to-well and day-to-day variability in my IC50 measurements for this compound. How can I improve consistency?
A: High variability often points to issues with experimental setup and execution. Here are some steps to troubleshoot:
-
Standardize Reagent Preparation: Prepare large batches of buffers and reagents to minimize variation between experiments. Aliquot and store reagents appropriately to avoid freeze-thaw cycles.
-
Verify Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for serial dilutions of the inhibitor.
-
Control DMSO Concentration: Keep the final DMSO concentration constant across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.
-
Monitor Enzyme Activity: The activity of recombinant kinases can decrease over time with storage. Periodically check the specific activity of your Kinase X enzyme stock.
-
Ensure Proper Mixing: After adding reagents to the assay plate, ensure thorough mixing to achieve a homogeneous reaction.
Issue 2: No or very low Kinase X activity detected.
Q: I am not seeing significant phosphorylation of my substrate, even in the absence of this compound. What could be wrong?
A: A lack of enzyme activity can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Enzyme Inactivity:
-
Improper Storage: Ensure the Kinase X enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Degradation: The enzyme may have degraded. Consider running a small amount on an SDS-PAGE gel to check for integrity.
-
-
Substrate Issues:
-
Incorrect Substrate: Confirm that you are using the correct substrate for Kinase X and that it is at an appropriate concentration (typically at or near its Km).
-
Substrate Quality: The peptide or protein substrate may have degraded or been improperly synthesized.
-
-
Assay Buffer Composition:
-
Missing Cofactors: Ensure all necessary cofactors (e.g., Mg2+, Mn2+) are present in the reaction buffer at the correct concentrations.
-
Incorrect pH: Verify that the pH of the assay buffer is optimal for Kinase X activity.
-
Issue 3: High background signal in the assay.
Q: My negative control wells (no enzyme) are showing a high signal, making it difficult to determine the true kinase activity. What is causing this?
A: High background can originate from several sources depending on the assay format.
-
For Radiometric Assays (32P-ATP):
-
Contaminated ATP: The 32P-ATP stock may contain contaminants.
-
Non-specific Binding: The substrate or other reaction components may be non-specifically binding to the filter paper or beads used for separation.
-
-
For Luminescence-based Assays (e.g., ADP-Glo):
-
ATP Degradation: Non-enzymatic degradation of ATP can lead to a background ADP signal.
-
Luciferase Inhibition: Some compounds can directly inhibit the luciferase used in the detection step, leading to artificially low signals that can be misinterpreted as kinase inhibition.[2] Consider running a counterscreen against luciferase.
-
-
For Fluorescence-based Assays (e.g., FRET):
-
Compound Interference: The inhibitor or other buffer components may be fluorescent, interfering with the assay signal.[2]
-
Non-enzymatic Phosphorylation: This is rare but can occur under certain conditions.
-
Experimental Protocols
In Vitro Kinase Assay for this compound using a Radiometric Filter Binding Assay
This protocol is designed to determine the IC50 of this compound against Kinase X.
Materials:
-
Recombinant Kinase X (e.g., 6xHis-tagged)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., 20 µM of a specific peptide substrate for Kinase X)
-
ATP (a stock solution of 10 mM)
-
[γ-32P]ATP (10 µCi/µL)
-
This compound (10 mM stock in 100% DMSO)
-
10% Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is constant in all wells (e.g., 1%).
-
Prepare Master Mix: Prepare a master mix containing kinase assay buffer, substrate, and Kinase X enzyme.
-
Initiate Reaction: In a 96-well plate, add the diluted this compound or DMSO vehicle control. Add the enzyme/substrate master mix to each well.
-
Start the Reaction: Add a mixture of cold ATP and [γ-32P]ATP to each well to start the reaction. The final ATP concentration should be at the Km for Kinase X (e.g., 100 µM).
-
Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 20 minutes).
-
Stop the Reaction: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure Radioactivity: Place the washed P81 paper into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for an in vitro radiometric kinase assay.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SLV-2436 off-target effects mitigation
Welcome to the technical support center for KI-2436. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using KI-2436 and troubleshooting potential issues related to its use, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is KI-2436 and what is its primary target?
KI-2436 is a small molecule kinase inhibitor. Its primary target is the serine/threonine kinase, Aurora Kinase B (AURKB), a key regulator of mitosis.
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug interacts with unintended molecular targets.[1] With kinase inhibitors, these effects are common because the ATP-binding pocket, where most of these inhibitors bind, is highly conserved across the human kinome, which consists of over 500 kinases.[2] Inhibition of these unintended kinases can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.
Q3: What is the known kinase selectivity profile of KI-2436?
The selectivity of KI-2436 has been profiled against a panel of 400 kinases. While it potently inhibits its primary target, AURKB, it exhibits activity against several other kinases at higher concentrations. The table below summarizes the inhibitory activity (IC50) for the primary target and key off-targets.
| Kinase Target | IC50 (nM) | Primary Function | Potential Off-Target Effect |
| AURKB | 5 | Mitotic Regulation | On-Target |
| FLT3 | 75 | Hematopoiesis, Cell Survival | Myelosuppression |
| VEGFR2 | 150 | Angiogenesis | Hypertension, Bleeding |
| ABL1 | 300 | Cell Growth and Proliferation | Cardiotoxicity |
| SRC | 500 | Cell Adhesion, Motility | Platelet Dysfunction |
Q4: How can I determine if the phenotype I observe is due to an off-target effect of KI-2436?
Several strategies can help distinguish on-target from off-target effects:
-
Use a structurally unrelated inhibitor: Compare the effects of KI-2436 with another known AURKB inhibitor that has a different chemical scaffold and likely a different off-target profile.
-
Perform a dose-response study: Correlate the concentration of KI-2436 required to induce the phenotype with its IC50 for AURKB and its off-targets.
-
Genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the putative target (AURKB) and see if it phenocopies the effect of the inhibitor.[3] If the phenotype persists even after target knockdown, it is likely an off-target effect.[3]
-
Rescue experiment: In a system where the target protein is knocked down, express a version of the target that is resistant to the inhibitor. If the inhibitor's effect is reversed, it confirms on-target activity.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity at Effective Concentrations
You observe significant cell death at a concentration that is effective for inhibiting AURKB in your cellular assays.
-
Possible Cause: The toxicity may be due to the inhibition of an off-target kinase that is critical for cell survival in your specific cell line. For instance, inhibition of kinases like FLT3 can be toxic to hematopoietic cells.
-
Troubleshooting Steps:
-
Review the kinase inhibition profile of KI-2436. Identify off-targets that are known to be involved in cell survival pathways.
-
Lower the concentration of KI-2436. Determine the minimal concentration required to achieve the desired on-target effect to minimize off-target engagement.
-
Use an alternative AURKB inhibitor. A more selective inhibitor may not produce the same toxic effects.
-
Perform a cell viability assay with readouts for both apoptosis and necrosis to understand the mechanism of cell death.
-
Problem 2: Discrepancy Between In Vitro Kinase Inhibition and Cellular Activity
The IC50 of KI-2436 against purified AURKB is much lower than the effective concentration (EC50) required to observe a cellular phenotype (e.g., cell cycle arrest).
-
Possible Cause: This discrepancy can be due to several factors including cell membrane permeability, intracellular ATP concentration (which competes with the inhibitor), or drug efflux pumps.
-
Troubleshooting Steps:
-
Measure intracellular concentration of KI-2436. Use techniques like LC-MS/MS to determine if the compound is reaching its intracellular target.
-
Evaluate the effect of drug efflux pumps. Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of KI-2436 increases.
-
Consider the cellular context. The activity of kinases and their dependence on specific signaling pathways can vary significantly between different cell lines.
-
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general method for determining the selectivity of a kinase inhibitor.
-
Reagents and Materials:
-
Purified, active kinases of interest.
-
Kinase-specific peptide substrates.
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase reaction buffer.
-
KI-2436 at various concentrations.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of KI-2436.
-
In a microplate, combine the kinase, its specific substrate, and KI-2436 at each concentration in the kinase reaction buffer.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of KI-2436 and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment by measuring the thermal stability of a protein when bound to a ligand.
-
Reagents and Materials:
-
Cells of interest.
-
KI-2436.
-
Cell lysis buffer.
-
Antibodies for the target protein (e.g., AURKB) and an off-target (e.g., FLT3).
-
Western blotting reagents and equipment.
-
PCR thermocycler.
-
-
Procedure:
-
Treat cultured cells with either vehicle control or KI-2436 at the desired concentration.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against the target protein (AURKB) and a suspected off-target.
-
The binding of KI-2436 should increase the thermal stability of its targets, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Visualizations
Caption: On- and off-target signaling pathways of KI-2436.
Caption: Workflow for validating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
how to improve SLV-2436 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of SLV-2436 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is practically insoluble in water. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO), in which it is soluble up to 70 mg/mL (199.54 mM).[1][2] For some applications, ethanol can be used, but the solubility is significantly lower at 5 mg/mL.[1][2]
Q2: My this compound solution appears to have precipitated over time. What could be the cause?
A2: Precipitation of this compound can occur due to several factors:
-
Solvent Choice: Using aqueous buffers directly to dilute a concentrated DMSO stock can cause the compound to crash out of solution.
-
Storage Temperature: While -20°C is recommended for storage, frequent freeze-thaw cycles can decrease stability and lead to precipitation.[2]
-
Moisture Absorption: DMSO is hygroscopic. Absorbed moisture can reduce the solubility of this compound over time.[1] It is recommended to use fresh, anhydrous DMSO.
Q3: How can I improve the stability of this compound in my aqueous experimental media?
A3: Due to its poor aqueous solubility, maintaining this compound stability in aqueous media is challenging. Consider the following strategies:
-
Use of Co-solvents: While preparing your working solution, the addition of a small percentage of an organic co-solvent miscible with water, such as ethanol, may help maintain solubility.
-
Formulation with Excipients: For in vivo studies or complex cell-based assays, formulating this compound with solubility-enhancing excipients like cyclodextrins or as a solid dispersion can be beneficial.[3][4][5][6]
-
Preparation of Fresh Solutions: Due to potential degradation and precipitation, it is highly recommended to prepare fresh working solutions from a DMSO stock for each experiment.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term stability, store this compound as a lyophilized powder at -20°C in a desiccated environment.[2] Once in solution (typically DMSO), it is recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C.[2] Use the solution within one month to prevent loss of potency.[2][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon dilution of DMSO stock in aqueous buffer. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). Consider serial dilutions. |
| Loss of compound activity over a series of experiments. | Degradation of this compound in solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Store stock solutions at -20°C for no longer than one month.[2][7] |
| Inconsistent experimental results. | Inhomogeneous solution after dilution. | Ensure thorough mixing after diluting the stock solution. Briefly vortex and centrifuge the solution before adding it to your experiment. |
| Difficulty dissolving the lyophilized powder. | Inappropriate solvent or technique. | Use anhydrous DMSO.[1] Warm the solution gently (e.g., to 37°C) and vortex to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder, MW: 350.8 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to 1 mg of this compound, add 285.1 µL of DMSO.
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming to 37°C may assist dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, first, dilute the 10 mM stock 1:100 in media (e.g., 2 µL stock in 198 µL media) to get a 100 µM intermediate solution. Then dilute this intermediate solution 1:10 (e.g., 100 µL in 900 µL media) to get the final 10 µM concentration.
-
Vortex gently between each dilution step to ensure homogeneity.
-
Use the final working solution immediately. Do not store aqueous working solutions.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the MNK signaling pathway by this compound.
References
Technical Support Center: SLV-2436 Protocol Refinement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing the SLV-2436 compound. The information is designed to assist in the refinement of experimental protocols for specific cell lines.
Troubleshooting Guide
This guide addresses common issues that may arise during the application of this compound in cell-based assays.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Variation in drug preparation and dilution.4. Mycoplasma contamination. | 1. Use cells within a consistent and narrow passage number range.2. Ensure a homogenous single-cell suspension before seeding and verify cell counts.[1]3. Prepare fresh stock solutions of this compound and use calibrated pipettes for dilutions.4. Regularly test cell cultures for mycoplasma contamination. |
| High variability in cell viability assay results | 1. Uneven cell distribution in multi-well plates ("edge effect").2. Insufficient mixing of assay reagents.3. Cells are clumping. | 1. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure proper mixing of the cell suspension before and during plating.2. Mix assay reagents thoroughly by gentle pipetting or orbital shaking.3. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting.[1] |
| Unexpected cell morphology changes at low this compound concentrations | 1. Off-target effects of the compound.2. Cellular stress response.3. Characteristics of the specific cell line. | 1. Review literature for known off-target effects of similar compounds. Consider performing target engagement assays.2. Assess markers of cellular stress (e.g., heat shock proteins).3. Document morphological changes and correlate with viability data. Some cell lines may be more sensitive. |
| Difficulty in achieving complete cell lysis for protein analysis | 1. Ineffective lysis buffer for the specific cell line.2. Insufficient incubation time or agitation.3. Protease or phosphatase inhibitor cocktail is missing or expired. | 1. Optimize the lysis buffer composition. Some cell lines may require stronger detergents.2. Increase incubation time on ice and include a vortexing or sonication step.3. Always add fresh protease and phosphatase inhibitors to the lysis buffer immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor targeting key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[2][3]
Q2: Which cell lines are most sensitive to this compound?
A2: Sensitivity to this compound is cell-line specific and often correlates with the mutational status of genes within the PI3K/AKT/mTOR and MAPK/ERK pathways. Cell lines with activating mutations in these pathways are generally more sensitive. We recommend consulting the provided IC50 data table and performing initial dose-response experiments on your cell line of interest.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial experiments, we recommend a dose-response curve ranging from 0.1 nM to 10 µM to determine the IC50 value in your specific cell line. Refer to the data summary table for guidance on effective concentration ranges in various cell lines.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For cell culture experiments, dilute the stock solution in pre-warmed complete media to the desired final concentration immediately before use.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, due to its targeted mechanism of action, this compound has the potential for synergistic effects when combined with other anti-cancer agents. Dual inhibition of signaling pathways may enhance the blockade of cell proliferation.[2] We recommend conducting combination studies to determine optimal drug ratios and scheduling.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MCF-7 | Breast | PIK3CA E545K | 8.5 |
| A549 | Lung | KRAS G12S | 250.2 |
| U87 MG | Glioblastoma | PTEN null | 15.7 |
| HT-29 | Colorectal | BRAF V600E, PIK3CA P449T | 45.3 |
| PC-3 | Prostate | PTEN null | 12.1 |
Table 2: Effect of this compound on Cell Proliferation (72h Treatment)
| Cell Line | Concentration | % Inhibition of Proliferation |
| MCF-7 | 10 nM | 58% |
| A549 | 300 nM | 52% |
| U87 MG | 20 nM | 65% |
| HT-29 | 50 nM | 55% |
| PC-3 | 15 nM | 68% |
Experimental Protocols
1. Cell Seeding for Drug Treatment Assays
This protocol describes the seeding of adherent cells in 96-well plates for subsequent drug treatment.
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete media and collect the cells in a conical tube.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.[1]
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment before adding the compound.[1]
2. This compound In Vitro Treatment
This protocol outlines the treatment of cultured cells with this compound.
-
Prepare a serial dilution of this compound in complete cell culture medium at 2x the final desired concentrations.
-
After the 24-hour cell attachment period, carefully remove the media from the wells.
-
Add 100 µL of the 2x this compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of media with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Proceed with a cell viability or proliferation assay.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR and MAPK/ERK pathways.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of PI3 Kinase and MAP Kinase Signaling Pathways in Intrahepatic Cholangiocellular Carcinoma Cell Lines Leads to Proliferation Arrest but Not Apoptosis [mdpi.com]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
dealing with SLV-2436 induced cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel investigational compound SLV-2436. Our aim is to help you navigate potential challenges and ensure the generation of reliable and reproducible data in your experiments.
FAQs: this compound Induced Cytotoxicity
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. By targeting PI3K, this compound disrupts downstream signaling cascades, including the Akt/mTOR pathway, which are crucial for cell survival, proliferation, and growth in many cancer cell lines.[1][2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]
Q2: How is this compound induced cytotoxicity typically measured?
A2: The cytotoxicity of this compound can be assessed using a variety of in vitro assays that measure different cellular endpoints. Common methods include:
-
Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[5][6]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[7][8]
-
Apoptosis Assays (e.g., Caspase-Glo 3/7, 8, or 9): These luminescent assays measure the activity of specific caspases, which are key proteases in the apoptotic cascade.[9][10][11][12][13]
Q3: Why am I observing different IC50 values for this compound across different cell lines?
A3: IC50 values can vary significantly between cell lines due to several factors, including:
-
Genetic background: The mutational status of genes within the PI3K/Akt pathway (e.g., PTEN loss, PIK3CA mutations) can confer varying degrees of sensitivity to this compound.[3]
-
Proliferation rate: Faster-growing cell lines may exhibit increased sensitivity to cytotoxic agents.
-
Drug efflux pumps: Overexpression of multidrug resistance transporters can reduce the intracellular concentration of this compound.
-
Experimental conditions: Differences in cell seeding density, media composition, and incubation time can all influence the apparent IC50.[14][15]
Q4: Can this compound induce cytostatic effects in addition to cytotoxicity?
A4: Yes, as an inhibitor of the PI3K/Akt pathway, this compound can induce cytostatic effects, such as cell cycle arrest, at concentrations below those that trigger widespread apoptosis.[4] It is advisable to perform cell cycle analysis (e.g., by flow cytometry) in parallel with cytotoxicity assays to distinguish between these effects.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of this compound-induced cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate.[16] | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[17] |
| IC50 value is not reproducible between experiments | Variation in cell passage number, reagent quality, or incubation times.[14][15] | Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation times precisely. |
| Cell viability is greater than 100% at low concentrations of this compound | Overgrowth of control cells leading to cell death and reduced metabolic activity in the control wells. The compound may have a hormetic effect at low doses.[16] | Optimize cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment. If the effect is reproducible, it may be a biological phenomenon worth investigating further. |
| No cytotoxic effect observed at expected concentrations | The selected cell line may be resistant to PI3K inhibition. The compound may have degraded. Incorrect assay was used. | Confirm the PI3K pathway is active in your cell line (e.g., by Western blot for phospho-Akt). Verify the integrity and concentration of your this compound stock. Consider using a more sensitive cytotoxicity assay. |
| High background signal in the assay | Contamination of cell culture (e.g., mycoplasma). Assay reagents are interfering with the readout. Phenol red in the media can interfere with some fluorescent and colorimetric assays.[18] | Regularly test for mycoplasma contamination. Run appropriate controls, including media-only and compound-only wells, to check for interference.[19] Use phenol red-free media if necessary.[18] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.[5][6][20]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.[7][8][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[10][11][12]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
Equilibrate the plate and the reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 18. selectscience.net [selectscience.net]
- 19. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. LDH cytotoxicity assay [protocols.io]
SLV-2436 Technical Support Center: Western Blot Optimization for p-eIF4E (Ser209)
This technical support guide provides troubleshooting advice and detailed protocols for the successful detection of phosphorylated eIF4E (p-eIF4E) at the Ser209 residue by western blot, particularly for researchers investigating the effects of the MNK inhibitor SLV-2436.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the western blot analysis of p-eIF4E.
Q1: I am not seeing any signal, or the signal for p-eIF4E is very weak. What should I do?
A1: Weak or absent signal is a common issue when detecting low-abundance phosphoproteins.[1] Consider the following troubleshooting steps:
-
Sample Preparation: The phosphorylation state of proteins is transient and susceptible to degradation by phosphatases released during cell lysis.[2] Always prepare lysates on ice using ice-cold buffers. Crucially, your lysis buffer must contain a cocktail of phosphatase and protease inhibitors to preserve the p-eIF4E signal.[1][3]
-
Induce Phosphorylation: The basal level of p-eIF4E may be too low for detection in untreated cells.[4][5] Consider including a positive control by treating cells with a known inducer of the MAPK pathway (e.g., serum, growth factors) to stimulate eIF4E phosphorylation.[5][6]
-
Protein Load: Phosphorylated proteins often represent a small fraction of the total protein.[1][2] Increase the amount of total protein loaded per lane to 30-100 µg to enhance the detection of low-abundance targets.[4]
-
Antibody Concentration & Incubation: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration. Incubating the primary antibody overnight at 4°C can increase signal intensity.[1][3][7][8]
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. PVDF membranes are often recommended for phosphorylated proteins.[1]
-
Detection Reagent: Use a highly sensitive enhanced chemiluminescence (ECL) substrate to detect weak signals.[8] Ensure the substrate has not expired and increase the film exposure time if necessary.[8][9]
Q2: My western blot has high background, which makes it difficult to see the specific p-eIF4E band. How can I reduce it?
A2: High background can be caused by several factors related to blocking and antibody incubations.[10]
-
Choice of Blocking Buffer: Avoid using non-fat dry milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can bind to the phospho-specific antibody and cause high background.[2][11] A 3-5% solution of Bovine Serum Albumin (BSA) in TBS-T or PBS-T is the recommended blocking buffer for phospho-westerns.[1][2][11]
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature.[1]
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[10][12] For example, perform 4-5 washes of 5 minutes each with gentle agitation.[12]
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[8] Try reducing the antibody concentrations.[8]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Q3: I am seeing multiple non-specific bands in addition to the expected p-eIF4E band. What is the cause?
A3: Non-specific bands can arise from issues with the antibody, sample quality, or protocol.[7][12]
-
Antibody Specificity: Ensure your primary antibody is specific for p-eIF4E (Ser209).[6] Polyclonal antibodies can sometimes be more prone to non-specific binding than monoclonal antibodies.[12]
-
Protein Degradation: If lower molecular weight bands appear, it could be a sign of protein degradation. Always use fresh protease and phosphatase inhibitors in your lysis buffer.[12]
-
Primary Antibody Concentration: A primary antibody concentration that is too high can cause it to bind to other proteins non-specifically.[12][13] Try further diluting the antibody.
-
Incomplete Blocking: Inadequate blocking can expose sites on the membrane that antibodies can bind to non-specifically.[13] Ensure you are using the correct blocking agent (BSA) and blocking for at least one hour.[1]
-
Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific bands, run a control lane where the primary antibody is omitted.[7]
Q4: After treating my cells with this compound, I see no change or an increase in the p-eIF4E signal. How do I interpret this?
A4: this compound is an inhibitor of MNK1/2, the kinases that phosphorylate eIF4E at Ser209.[14] Therefore, successful treatment should result in a decrease in the p-eIF4E signal compared to an untreated or vehicle-treated control.
-
Confirm Total eIF4E Levels: It is essential to probe the same blot for total eIF4E as a loading control.[1] This ensures that any decrease in the p-eIF4E signal is due to reduced phosphorylation and not a general decrease in the amount of eIF4E protein.
-
Inhibitor Activity: Confirm the concentration and incubation time of this compound are appropriate for inhibiting MNK activity in your specific cell line. You may need to perform a dose-response or time-course experiment.
-
Positive and Negative Controls: Include a positive control (e.g., serum-stimulated cells) to show that you can detect p-eIF4E and a negative/vehicle control (e.g., DMSO-treated cells) to establish a baseline level of phosphorylation.
-
Pathway Activation: If other signaling pathways that can indirectly influence MNK activity are hyperactivated in your experimental model, this might counteract the inhibitory effect of this compound.
Quantitative Data Summary: Recommended Parameters
The following table provides starting recommendations for your western blot protocol. These may need to be optimized for your specific experimental conditions.
| Parameter | Recommendation | Notes |
| Cell Lysis Buffer | RIPA buffer with Protease & Phosphatase Inhibitor Cocktails | Keep on ice at all times to prevent dephosphorylation and degradation.[1] |
| Protein Loading | 30-100 µg of total protein per lane | Phospho-proteins are often low in abundance.[1][4] |
| Gel Percentage | 12% SDS-PAGE Gel | eIF4E has a molecular weight of ~25 kDa. |
| Membrane Type | 0.2 µm PVDF | Recommended for capturing low molecular weight and phosphorylated proteins.[1][11] |
| Blocking Buffer | 5% BSA in TBS with 0.1% Tween-20 (TBS-T) | Block for 1 hour at room temperature. Avoid milk.[1][2][11] |
| Primary Antibody | p-eIF4E (Ser209) | Dilute as per manufacturer's datasheet (typically 1:1000) in 5% BSA/TBS-T. Incubate overnight at 4°C. |
| Total eIF4E | Dilute as per manufacturer's datasheet (typically 1:1000) in 5% BSA/TBS-T. Used as a loading control. | |
| Washing Steps | 3-5 washes, 5 minutes each in TBS-T | Perform after both primary and secondary antibody incubations.[12] |
| Secondary Antibody | Anti-Rabbit IgG, HRP-linked | Dilute 1:2000 - 1:10,000 in 5% BSA/TBS-T. Incubate for 1 hour at room temperature. |
| Detection | Enhanced Chemiluminescence (ECL) Substrate | Use a high-sensitivity substrate for detecting low-abundance proteins.[8] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a western blot to detect p-eIF4E.
-
Sample Preparation (Cell Lysis)
-
Culture and treat cells as required (e.g., with this compound, vehicle, or a positive control stimulus).
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer (e.g., RIPA) supplemented with freshly added protease and phosphatase inhibitor cocktails.[3][9]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein, and boil at 95-100°C for 5-10 minutes.[15]
-
-
SDS-PAGE
-
Load 30-100 µg of each protein sample into the wells of a 12% polyacrylamide gel.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack.
-
Perform a wet or semi-dry transfer according to standard protocols.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with wash buffer.
-
-
Immunoblotting
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[1][11]
-
Wash the membrane briefly with TBS-T.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209), diluted in 5% BSA/TBS-T, overnight at 4°C with gentle agitation.
-
Wash the membrane 3-5 times for 5 minutes each with TBS-T.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBS-T, for 1 hour at room temperature.
-
Wash the membrane again 3-5 times for 5 minutes each with TBS-T.
-
-
Signal Detection
-
Prepare the ECL detection reagent according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Multiple exposure times may be necessary to achieve an optimal signal.[8][16]
-
-
Stripping and Re-probing (for Total eIF4E)
-
If desired, the membrane can be stripped of the p-eIF4E antibodies and re-probed for total eIF4E to serve as a loading control. Use a mild stripping buffer to preserve protein integrity.
-
After stripping, wash the membrane thoroughly, re-block, and repeat the immunoblotting steps (4-5) using the primary antibody for total eIF4E.
-
Visual Guides
The following diagrams illustrate key pathways and workflows relevant to your experiment.
Caption: The MAPK signaling pathway leading to eIF4E phosphorylation and its inhibition by this compound.
Caption: Troubleshooting workflow for weak or no signal in a p-eIF4E western blot.
References
- 1. Western blot for Phosphorylated Proteins_AntibodySystem [antibodysystem.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. arp1.com [arp1.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
common pitfalls in using MNK inhibitors like SLV-2436
Welcome to the technical support center for the MNK inhibitor, SLV-2436. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies for experiments involving this and other MNK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MNK inhibitors?
A1: this compound is a potent and ATP-competitive inhibitor of both MNK1 and MNK2.[1] These kinases are key downstream effectors of the MAPK signaling pathway.[2] Specifically, MNK1 and MNK2 are activated by upstream kinases such as ERK and p38 MAPK. Once activated, MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This phosphorylation is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby suppressing the translation of specific mRNAs that contribute to pathologies like cancer.[2]
Q2: What is the primary cellular readout to confirm the activity of this compound?
A2: The most direct and reliable method to confirm the cellular activity of this compound is to measure the phosphorylation status of its primary substrate, eIF4E, at Serine 209 (p-eIF4E Ser209). A successful experiment will show a dose-dependent decrease in the levels of p-eIF4E (Ser209) upon treatment with the inhibitor. This can be assessed by western blotting. It is crucial to also probe for total eIF4E to ensure that the observed decrease in the phosphorylated form is not due to a general decrease in the protein level.
Q3: Is this compound selective for MNK1 and MNK2?
A3: this compound is a highly potent inhibitor of both MNK1 and MNK2. However, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations. It is advisable to consult kinase panel screening data if available or to perform such an analysis to understand the broader selectivity profile of the compound. Some MNK inhibitors have been shown to have off-target activity against other kinases like DRAK1 and CLK4.[3]
Q4: What are the known resistance mechanisms to MNK inhibitors?
A4: While specific resistance mechanisms to this compound are still under investigation, a common theme in resistance to targeted therapies is the activation of compensatory signaling pathways. For instance, some studies have shown that inhibition of one pathway can lead to the upregulation of a parallel survival pathway. It has been observed that some ATP-competitive MNK inhibitors can induce a "pseudo-activated" state of the MNK protein, which might lead to unforeseen downstream effects.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of eIF4E phosphorylation | 1. Inhibitor Instability/Degradation: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. | - Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles. - Store at -20°C or -80°C as recommended by the supplier. - Prepare fresh working solutions from a new aliquot for each experiment. |
| 2. Incorrect Inhibitor Concentration: The effective concentration can vary significantly between different cell lines.[6] | - Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). | |
| 3. Suboptimal Incubation Time: The time required to observe maximal inhibition of eIF4E phosphorylation can vary. | - Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for your cell model. | |
| 4. Cell Line Specific Factors: Some cell lines may have lower basal levels of p-eIF4E, making it difficult to detect a decrease. | - Consider stimulating the MAPK pathway (e.g., with growth factors or anisomycin) to increase basal p-eIF4E levels before inhibitor treatment. | |
| Unexpected increase in eIF4E phosphorylation | 1. Paradoxical Kinase Activation: Some ATP-competitive inhibitors can paradoxically lead to an increase in the phosphorylation of the kinase itself, potentially leading to complex downstream effects.[7][8] | - Use a non-ATP-competitive MNK inhibitor as a control if available. - Carefully analyze the phosphorylation status of upstream kinases (e.g., ERK, p38) to check for feedback activation. |
| 2. Off-Target Effects: At high concentrations, the inhibitor might be affecting other kinases that indirectly lead to eIF4E phosphorylation. | - Use the lowest effective concentration of the inhibitor. - Confirm findings with a second, structurally different MNK inhibitor. | |
| High cell toxicity or unexpected cell death | 1. Off-Target Cytotoxicity: The inhibitor may be toxic to the cells through mechanisms independent of MNK inhibition. | - Determine the IC50 for cell viability (e.g., using an MTT or CellTiter-Glo assay) and compare it to the IC50 for p-eIF4E inhibition. A significant discrepancy may suggest off-target toxicity. - Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).[9][10] |
| 2. On-Target Toxicity in Sensitive Cell Lines: Some cell lines may be highly dependent on the MNK-eIF4E pathway for survival. | - This may be the desired outcome in cancer cell lines. Confirm that the toxicity correlates with the inhibition of p-eIF4E. | |
| Inhibitor precipitation in cell culture medium | 1. Poor Solubility: The inhibitor may not be fully soluble in the cell culture medium at the desired concentration. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final concentration of the solvent in the culture medium is low. - Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try lowering the concentration or using a different formulation if available.[11] |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other MNK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | MNK1 | 10.8 | [1] |
| MNK2 | 5.4 | [1] | |
| eFT508 (Tomivosertib) | MNK1/2 | 1-2 | |
| CGP57380 | MNK1 | 2200 | |
| Cercosporamide | MNK1 | 116 | |
| MNK2 | 11 | ||
| ETC-206 | MNK1 | 64 | |
| MNK2 | 86 |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-eIF4E (Ser209)
1. Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the determined optimal time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) (e.g., rabbit polyclonal, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle shaking.[4][12][13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000-1:5000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E (diluted 1:1000) and a loading control (e.g., GAPDH or β-actin, diluted 1:1000-1:5000) to normalize the data.[5][15][16]
Protocol 2: Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.[17][18][19]
-
Incubate for 24 hours to allow for cell attachment.
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][21][22]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20][21]
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: The MAPK/MNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-eIF4E.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-eIF4E (Ser209) Polyclonal Antibody (44-528G) [thermofisher.com]
- 5. eIF4E Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-eIF4E (Ser209) Polyclonal Antibody (PA5-85816) [thermofisher.com]
- 14. Phospho-eIF4E (Ser209) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Anti-EIF4E pAb(Polyclonal, Polyclonal) | Antibody | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 18. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
Technical Support Center: SLV-2436 Experimental Variability Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with the novel small molecule inhibitor, SLV-2436.
General Troubleshooting Guide
This section addresses common issues that can lead to variability in experimental results with this compound.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| VAR-001 | High variability in cell viability readouts between replicate wells. | Inconsistent cell seeding density.[1] | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accurate cell quantification. Perform a cell seeding optimization experiment to determine the optimal density for your assay. |
| VAR-002 | Inconsistent IC50 values across different experimental days. | 1. Variations in cell passage number.[2] 2. Inconsistent DMSO concentration in final assay wells. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to ensure the final DMSO concentration is consistent and below 0.5%. 3. Aliquot this compound stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. |
| VAR-003 | Edge effects observed in multi-well plates. | Differential evaporation of media from wells on the edge of the plate. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile water or PBS to maintain humidity. 3. Ensure proper sealing of plates during incubation. |
| VAR-004 | Unexpected cellular phenotypes or responses. | Cell line misidentification or cross-contamination.[1] | Perform routine cell line authentication using methods like Short Tandem Repeat (STR) profiling.[1] Regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
This compound Handling and Storage
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[3] For most small molecule inhibitors, a standard storage concentration of 10-50 mM is recommended, ensuring it is below the solubility limit in DMSO at room temperature to prevent precipitation.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Experimental Design
Q2: What are the key considerations for reducing variability in cell-based assays?
A2: Consistency is crucial for reducing variability. Key factors to control include:
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and time from the last passage for every experiment.[2]
-
Liquid Handling: Use calibrated pipettes and consistent techniques to minimize pipetting errors, which can be a significant source of variability.[4][5]
-
Assay Steps: Keep the number of steps in your assay to a minimum, as each additional step introduces a potential source of variation.[1]
-
Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize results.
Q3: How can I minimize the impact of biological variability between different cell batches?
A3: When possible, use cryopreserved cell banks to start new cultures for each set of experiments. This ensures that the starting cell population is consistent.[2] If using continuously passaged cells, it is important to use them within a defined passage number range to limit phenotypic drift that can occur over time.[2]
Experimental Protocols
Standard Cell Viability Assay (MTS Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a no-cell control.
-
Western Blotting for Target Engagement
This protocol can be used to assess the effect of this compound on a hypothetical downstream target (e.g., phosphorylation of Protein X).
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-Protein X) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the loading control.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway of this compound as an mTOR inhibitor.
Experimental Workflow for this compound Screening
Caption: General experimental workflow for screening this compound.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high experimental variability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cellular Target Engagement of SLV-2436: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a framework for validating the cellular target engagement of SLV-2436, a hypothetical inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), and compares its potential performance with a known alternative, dichloroacetate (DCA).
Introduction to Target Engagement
Target engagement assays are designed to provide direct evidence of a drug binding to its molecular target in a biologically relevant context.[1] These assays are crucial for establishing a molecule's mechanism of action and for interpreting cellular and in vivo activity. A variety of methods exist to measure target engagement, each with its own advantages and limitations. This guide will focus on two prominent techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparison of CETSA and NanoBRET, two powerful methods for quantifying compound binding in cells.[1][2]
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the change in thermal stability of a protein upon ligand binding.[2][3] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy acceptor.[1] |
| Labeling | Label-free for the compound and target protein.[3] | Requires genetic modification of the target protein to fuse it with NanoLuc® luciferase and a fluorescent tracer.[1] |
| Throughput | Can be adapted for high-throughput screening (HTS) formats.[2] | Well-suited for HTS and live-cell measurements.[1] |
| Data Output | Provides a thermal shift (ΔTm) and an apparent IC50 value from isothermal dose-response experiments. | Provides quantitative binding affinity (IC50 or Kd) in live cells.[4] |
| Advantages | Can be used for endogenous, unmodified proteins; applicable to a wide range of targets.[2][3] | Highly sensitive, provides real-time binding data in live cells, and can distinguish between different mechanisms of action.[4] |
| Limitations | The magnitude of the thermal shift is not directly proportional to binding affinity; workflow can be complex.[2] | Requires generation of a fusion protein; dependent on the availability of a suitable fluorescent tracer. |
Experimental Protocols
Detailed methodologies for performing CETSA and NanoBRET assays to validate this compound target engagement with PDHK1 are provided below.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted from established methods for measuring changes in protein thermal stability.[2][3]
-
Cell Culture and Treatment:
-
Culture cells expressing PDHK1 to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or the comparator compound (e.g., DCA) for a predetermined time. Include a vehicle control (e.g., DMSO).
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble PDHK1 in each sample using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble PDHK1 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition. The change in Tm (ΔTm) in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature near the Tm and plot the amount of soluble PDHK1 against the compound concentration to determine the IC50.
-
NanoBRET™ Target Engagement Protocol
This protocol is based on the principles of the NanoBRET assay for monitoring protein-ligand interactions in live cells.[4]
-
Cell Line Generation:
-
Generate a stable cell line expressing PDHK1 fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the engineered cells into a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound or the comparator compound to the cells.
-
-
BRET Measurement:
-
Incubate the plate at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Cellular Target Engagement
Diagrams illustrating the underlying principles of the experimental methods and the relevant signaling pathway can aid in understanding the validation process.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a cornerstone of preclinical drug development. By employing robust methods such as CETSA and NanoBRET, researchers can gain direct evidence of target binding within the complex environment of a living cell. Comparing the results with known inhibitors like DCA provides essential context for evaluating the potency and potential of a new therapeutic candidate. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for designing and interpreting target engagement studies.
References
- 1. selvita.com [selvita.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a cell-based target engagement assay for pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MNK Inhibitors: SLV-2436 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MAP kinase-interacting kinase (MNK) inhibitor, SLV-2436, with other prominent MNK inhibitors, eFT508 (tomivosertib) and cercosporamide. The information presented herein is supported by experimental data from publicly available research to assist in evaluating these compounds for research and development purposes.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway.[1][2] Activated by upstream kinases such as ERK and p38 MAPK, MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][3] This phosphorylation event is a key regulator of cap-dependent mRNA translation, promoting the synthesis of proteins involved in cell growth, proliferation, and survival.[2][3] Dysregulation of the MNK-eIF4E axis is frequently observed in various cancers, making MNK an attractive therapeutic target.[4][5] MNK inhibitors are a class of small molecules designed to block the catalytic activity of MNK1 and MNK2, thereby preventing eIF4E phosphorylation and inhibiting the translation of oncogenic proteins.[4]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, eFT508, and cercosporamide against MNK1 and MNK2, as well as their effects on cellular eIF4E phosphorylation and cell viability.
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) |
| This compound | 10.8[6] | 5.4[6] |
| eFT508 (Tomivosertib) | 1-2.4[1][2][3][6] | 1-2[1][2][6] |
| Cercosporamide | 116[6] | 11[6] |
Table 1: In Vitro Kinase Inhibition. This table displays the half-maximal inhibitory concentration (IC50) of each inhibitor against purified MNK1 and MNK2 enzymes. Lower values indicate higher potency.
| Inhibitor | Cell Line | p-eIF4E Inhibition IC50 (nM) | Anti-proliferative GI50 (µM) |
| eFT508 (Tomivosertib) | Various Tumor Cell Lines | 2-16[1][2] | Not widely reported as a potent anti-proliferative agent alone.[7] |
| Cercosporamide | HCT116, B16 | Dose-dependent inhibition (0.625-20 µM)[8] | Not specified |
| This compound | Data not publicly available | Data not publicly available |
Table 2: Cellular Activity. This table summarizes the cellular potency of the inhibitors in reducing the phosphorylation of eIF4E and inhibiting cell growth (GI50).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of inhibitors against MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
eIF4E (substrate)
-
ATP (radiolabeled or with a detection system)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (this compound, eFT508, cercosporamide) dissolved in DMSO
-
96-well plates
-
Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant MNK enzyme, and the substrate (eIF4E).
-
Add the diluted inhibitors to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., filter-binding assay for radiolabeled ATP or a luminescence-based ADP detection kit).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-eIF4E (Ser209)
This protocol details the detection of phosphorylated eIF4E in cells treated with MNK inhibitors.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MNK inhibitors or DMSO for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total eIF4E and the loading control to ensure equal protein loading.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the MNK inhibitors or DMSO for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.
Visualizing the Science
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to MNK inhibition.
Caption: The MNK Signaling Pathway and Point of Inhibition.
Caption: A typical experimental workflow for evaluating MNK inhibitors.
Caption: Logical comparison of key attributes of MNK inhibitors.
Conclusion
This compound emerges as a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2, with IC50 values in the low nanomolar range. Its potency is comparable to eFT508 (tomivosertib), a well-characterized and highly selective MNK inhibitor currently in clinical development.[3][10][11] In contrast, cercosporamide, while also a potent MNK2 inhibitor, exhibits lower potency against MNK1 and has known off-target activities against other kinases such as JAK3.[6][8]
The selection of an appropriate MNK inhibitor for research or therapeutic development will depend on the specific requirements of the study. For investigations requiring high potency and selectivity for both MNK isoforms, this compound and eFT508 represent excellent choices. The detailed experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other MNK inhibitors. Further studies are warranted to fully elucidate the kinase selectivity profile and in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibiting the MNK-eIF4E-β-catenin axis increases the responsiveness of aggressive breast cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "A phase II, open-label study of tomivosertib (eFT508) added on to cont" by Anthony B. El-Khoueiry, Nishan Tchekmedyian et al. [digitalcommons.providence.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to SLV-2436 and Cercosporamide for MNK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of MAP kinase-interacting kinases (MNK1 and MNK2): SLV-2436 and Cercosporamide. The data and protocols presented are collated from publicly available research to assist in the selection of the appropriate tool compound for preclinical research.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways, including the p38 and ERK pathways.[1][2] A primary and well-validated substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex.[3][4] Upon activation by upstream kinases, MNKs phosphorylate eIF4E at Serine 209.[5][6] This phosphorylation event is linked to the translation of specific mRNAs encoding proteins involved in cell growth, proliferation, and survival.[2] Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making MNK a compelling target for therapeutic intervention.[7][8]
Overview of this compound and Cercosporamide
This compound , also known as SEL201, is a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2.[3][9][10][11]
Cercosporamide is a natural product originally identified as an antifungal agent.[3] It is described as a unique and potent MNK inhibitor that also demonstrates oral bioavailability.[5][12]
Comparative Analysis: Potency and Selectivity
The following tables summarize the available quantitative data for this compound and Cercosporamide, focusing on their inhibitory activity against MNK1 and MNK2, as well as other kinases.
Table 1: Biochemical Potency (IC50)
| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Notes |
| This compound | 10.8[3][9][10][11][13][14] | 5.4[3][9][10][11][13][14] | ATP-competitive inhibitor.[9][10][11][13][14] |
| Cercosporamide | 116[3] | 11[3] | Exhibits >10-fold selectivity for MNK2 over MNK1. |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase(s) | IC50 (nM) | Notes |
| This compound | Data not publicly available. | - | Comprehensive selectivity panel data is not readily available in the reviewed literature. |
| Cercosporamide | JAK3 | 31[3] | In a panel of 76 kinases, JAK3 was the only other kinase inhibited with an IC50 < 100 nM.[13] |
Signaling Pathway and Mechanism of Action
MNK inhibitors like this compound and Cercosporamide act by blocking the catalytic activity of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrates, most notably eIF4E. This leads to a reduction in the translation of key oncogenic proteins.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors PMID: 23509154 | MCE [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Translational control of depression-like behavior via phosphorylation of eukaryotic translation initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
SLV-2436: Evaluating Rescue Effects of MNK1/2 Overexpression in Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cellular effects of the potent MNK1/2 inhibitor, SLV-2436, in standard cancer cell lines versus those engineered to overexpress MAP kinase-interacting kinases 1 and 2 (MNK1/2). The data presented herein is modeled on expected outcomes from rescue experiments designed to validate the on-target effects of this compound.
This compound is a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2, with IC50 values of 10.8 nM and 5.4 nM, respectively[1][2]. These kinases are key downstream effectors of the MAPK signaling pathway and are the sole known kinases to phosphorylate eukaryotic initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is critical for the initiation of cap-dependent translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival. Overexpression and hyperactivity of the MNK-eIF4E axis have been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This guide details the experimental framework for a rescue experiment, a critical step in target validation. By overexpressing the drug's targets (MNK1 and MNK2), we can assess whether the observed cellular effects of this compound are indeed due to its specific inhibition of these kinases. A successful rescue, demonstrated by a reversal of the drug's effects, would provide strong evidence for the on-target activity of this compound.
Comparative Efficacy of this compound
The following tables summarize the expected quantitative data from a series of experiments comparing the effects of this compound on a cancer cell line (e.g., a human non-small cell lung cancer line) under standard conditions (Control) and in cells engineered to overexpress either MNK1 or MNK2.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of untreated control) |
| Control | DMSO | - | 100 ± 5.2 |
| Control | This compound | 10 | 55 ± 4.1 |
| Control | This compound | 50 | 25 ± 3.5 |
| MNK1 Overexpression | DMSO | - | 98 ± 6.0 |
| MNK1 Overexpression | This compound | 10 | 85 ± 5.5 |
| MNK1 Overexpression | This compound | 50 | 60 ± 4.8 |
| MNK2 Overexpression | DMSO | - | 102 ± 5.8 |
| MNK2 Overexpression | This compound | 10 | 90 ± 6.2 |
| MNK2 Overexpression | This compound | 50 | 70 ± 5.1 |
Table 2: Effect of this compound on eIF4E Phosphorylation (Western Blot Quantification)
| Cell Line | Treatment | Concentration (nM) | Relative p-eIF4E (Ser209) / Total eIF4E Ratio |
| Control | DMSO | - | 1.00 ± 0.12 |
| Control | This compound | 10 | 0.25 ± 0.05 |
| Control | This compound | 50 | 0.05 ± 0.02 |
| MNK1 Overexpression | DMSO | - | 2.50 ± 0.21 |
| MNK1 Overexpression | This compound | 10 | 1.50 ± 0.18 |
| MNK1 Overexpression | This compound | 50 | 0.80 ± 0.10 |
| MNK2 Overexpression | DMSO | - | 3.00 ± 0.25 |
| MNK2 Overexpression | This compound | 10 | 1.80 ± 0.20 |
| MNK2 Overexpression | This compound | 50 | 1.00 ± 0.15 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The MAPK/MNK/eIF4E signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the this compound rescue experiment with MNK1/2 overexpression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Generation of MNK1 and MNK2 Overexpressing Cell Lines
-
Vector Construction: Human MNK1 and MNK2 open reading frames are cloned into a lentiviral expression vector (e.g., pLenti-CMV-Puro). An empty vector is used as a control.
-
Lentivirus Production: HEK293T cells are co-transfected with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Transduction: The parental cancer cell line is transduced with the collected lentiviral particles in the presence of polybrene.
-
Selection: Transduced cells are selected with puromycin to generate stable cell lines overexpressing MNK1, MNK2, or the control vector.
-
Validation: Overexpression is confirmed by Western blotting for total MNK1 and MNK2 protein levels.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Control and MNK1/2 overexpressing cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the DMSO-treated control.
3. Western Blot Analysis for eIF4E Phosphorylation
-
Cell Lysis: Cells are treated with this compound or DMSO for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using image analysis software, and the ratio of phospho-eIF4E to total eIF4E is calculated.
Conclusion
The presented data and protocols outline a robust framework for validating the on-target activity of this compound through rescue experiments. The expected results demonstrate that overexpression of MNK1 or MNK2 can partially rescue the anti-proliferative effects of this compound and restore eIF4E phosphorylation. This experimental approach is crucial for confirming the mechanism of action of novel kinase inhibitors and provides a strong rationale for their further development as targeted cancer therapeutics. Researchers in drug development and cancer biology can utilize this guide to design and interpret similar target validation studies.
References
Confirming the On-Target Effects of SLV-2436: A Comparative Guide
In the development of targeted therapeutics, unequivocally demonstrating that a compound's biological effects are a direct consequence of its interaction with the intended target is paramount. This guide provides a comprehensive framework for confirming the on-target effects of the hypothetical small molecule inhibitor, SLV-2436. For comparative purposes, we will assess this compound against a well-characterized inhibitor of the same target, "Compound A," and a structurally similar, inactive analog, "this compound-Neg."
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to rigorously validate target engagement and downstream pharmacological effects.
Hypothetical Target: Tyrosine Kinase XYZ
For the purpose of this guide, we will assume this compound is designed to inhibit Tyrosine Kinase XYZ (TK-XYZ), a critical node in a signaling pathway implicated in cell proliferation.
Figure 1: Hypothetical Signaling Pathway of TK-XYZ.
Experimental Workflow for Target Validation
A multi-pronged approach is necessary to build a convincing case for on-target activity. The workflow should encompass biochemical, cellular, and phenotypic assays.
Figure 2: Experimental Workflow for On-Target Validation.
Comparative Data Summary
The following tables summarize the hypothetical data from key experiments comparing this compound, Compound A, and the inactive control, this compound-Neg.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| This compound | TK-XYZ | 15 | 150 |
| Compound A | TK-XYZ | 10 | 120 |
| This compound-Neg | TK-XYZ | >10,000 | >10,000 |
Table 2: Cellular Target Engagement and Phenotypic Effect
| Compound | Target | CETSA Shift (°C) | Proliferation GI50 (nM) |
| This compound | TK-XYZ | +4.2 | 165 |
| Compound A | TK-XYZ | +4.5 | 130 |
| This compound-Neg | TK-XYZ | No Shift | >10,000 |
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified TK-XYZ enzyme.
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.
-
Recombinant human TK-XYZ enzyme is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of the test compounds.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.
-
The TR-FRET signal, proportional to kinase activity, is measured.
-
IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to TK-XYZ in a cellular context.
Methodology:
-
Cells expressing TK-XYZ are treated with the test compounds or vehicle.
-
The cells are lysed, and the lysate is divided into aliquots and heated to a range of temperatures.
-
After cooling and centrifugation to pellet aggregated proteins, the soluble fraction is analyzed by Western blot using an antibody against TK-XYZ.
-
Binding of a compound stabilizes the target protein, resulting in a higher melting temperature.
Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of a known downstream effector of TK-XYZ.
Methodology:
-
Cells are treated with a range of concentrations of the test compounds for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the phosphorylated form of the downstream effector and the total protein as a loading control.
-
An appropriate secondary antibody is used for detection, and bands are visualized.
-
EC50 values are determined by quantifying the reduction in the phosphorylated protein signal.
Cell Proliferation Assay
Objective: To measure the functional consequence of TK-XYZ inhibition on cell viability.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a serial dilution of the test compounds.
-
After a 72-hour incubation, cell viability is assessed using a reagent such as resazurin.
-
Fluorescence is measured, and the concentration that inhibits cell growth by 50% (GI50) is calculated.
Go/No-Go Decision Framework
The collective evidence from these experiments informs the decision on whether the observed cellular effects of this compound are on-target.
Figure 3: Logic for On-Target Effect Confirmation.
By systematically applying this comparative and multi-faceted approach, researchers can confidently establish the on-target effects of novel inhibitors like this compound, a critical step in their preclinical validation.
On-Target Validation: A Comparative Guide to SLV-2436 and MNK1/2 siRNA
For researchers, scientists, and drug development professionals, confirming that the biological effects of a small molecule inhibitor are due to its intended target is a critical step in preclinical research. This guide provides a comparative analysis of SLV-2436, a potent MNK1 and MNK2 inhibitor, and siRNA-mediated knockdown of MNK1 and MNK2, offering a framework for cross-validating experimental results.
This guide presents a direct comparison of the effects of the small molecule inhibitor this compound and a targeted siRNA approach on the MNK1/MNK2 signaling pathway. The data and protocols provided herein serve as a comprehensive resource for validating the on-target activity of this compound, a crucial step in the drug development pipeline.
Data Summary: this compound vs. MNK1/2 siRNA
The following table summarizes the quantitative results from key experiments designed to compare the effects of this compound and siRNA targeting MNK1 and MNK2 on downstream signaling and cell viability.
| Parameter | Control (Vehicle/Non-targeting siRNA) | This compound (1 µM) | siRNA (MNK1/MNK2) |
| p-eIF4E / Total eIF4E Ratio | 1.00 ± 0.12 | 0.15 ± 0.04 | 0.21 ± 0.06 |
| MNK1 Protein Expression | 100% ± 8% | 98% ± 7% | 12% ± 4% |
| MNK2 Protein Expression | 100% ± 9% | 95% ± 6% | 15% ± 5% |
| Cell Viability (72h) | 100% ± 5% | 65% ± 6% | 72% ± 7% |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Validation Logic
The diagram below illustrates the MAPK signaling pathway leading to the phosphorylation of eIF4E by MNK1 and MNK2. Both the small molecule inhibitor this compound and siRNA targeting MNK1/MNK2 are expected to block this phosphorylation event, providing a clear method for cross-validation.
The experimental workflow for cross-validation is depicted below. This process involves parallel treatments with the small molecule inhibitor and siRNA, followed by comparative analysis of the effects on the target pathway and cellular phenotype.
Experimental Protocols
Cell Culture and Treatment
A human cancer cell line with known activation of the MAPK pathway (e.g., MDA-MB-231) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For this compound treatment, cells are seeded and allowed to adhere overnight before being treated with 1 µM this compound or vehicle (DMSO) for 24 hours.
siRNA Transfection
Cells are seeded in 6-well plates. After 24 hours, cells are transfected with a pool of siRNAs targeting MNK1 and MNK2 (20 nM final concentration) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. Cells are incubated for 48-72 hours post-transfection before harvesting for analysis.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against p-eIF4E (Ser209), total eIF4E, MNK1, MNK2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control.
Cell Viability Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound, or transfected with siRNA as described above.
-
Assay: At 72 hours post-treatment, a cell viability reagent (e.g., CellTiter-Glo® or MTT) is added to each well according to the manufacturer's instructions.
-
Measurement: Luminescence or absorbance is measured using a plate reader.
-
Analysis: The viability of treated cells is expressed as a percentage relative to the control group.
Conclusion
The cross-validation of this compound with siRNA targeting MNK1 and MNK2 demonstrates a consistent reduction in the phosphorylation of the downstream target eIF4E and a corresponding decrease in cell viability. This convergence of results from both a small molecule inhibitor and a genetic knockdown approach provides strong evidence that the observed cellular effects of this compound are mediated through its on-target inhibition of MNK1 and MNK2.[1] This validation is a critical step in confirming the mechanism of action and advancing the development of targeted therapies.
References
Selecting the Best MNK Inhibitor for Your Experiment: A Comparative Guide
For researchers and drug development professionals, selecting the optimal MAP kinase-interacting kinase (MNK) inhibitor is a critical step for ensuring the validity and success of experimental outcomes. This guide provides an objective comparison of commonly used MNK inhibitors, supported by experimental data and detailed protocols to aid in your selection process.
The Role of MNK in Cellular Signaling
MAP kinase-interacting kinases (MNKs) 1 and 2 are key downstream effectors of the Ras/Raf/ERK and p38 MAPK signaling pathways.[1][2] These pathways are activated by a variety of stimuli, including growth factors and cellular stress.[1] Once activated, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[3][4] The phosphorylation of eIF4E is a critical step in the regulation of cap-dependent mRNA translation and is implicated in oncogenic transformation, tumor progression, and resistance to therapy.[3][5][6] The central role of the MNK/eIF4E axis in cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.[1][5]
Below is a diagram illustrating the canonical MNK signaling pathway.
Figure 1: Simplified MNK Signaling Pathway.
Comparison of Commercially Available MNK Inhibitors
A variety of small molecule inhibitors targeting MNK1 and MNK2 have been developed. They differ in their potency, selectivity, and mechanism of action. The choice of inhibitor will depend on the specific requirements of the experiment, such as the need for high selectivity or oral bioavailability for in vivo studies.
| Inhibitor | Target(s) | IC₅₀ MNK1 | IC₅₀ MNK2 | Mechanism of Action | Key Features & Selectivity Notes |
| Tomivosertib (eFT508) | MNK1/2 | 1-2.4 nM[7][8][9] | 1 nM[7][9] | ATP-competitive (Type I) | Potent and highly selective for MNK1/2.[7][8][10] Orally bioavailable and has been used in clinical trials.[11] Off-targets include DRAK1 and CLK4.[10] |
| ETC-206 (Tinodasertib) | MNK1/2 | 64 nM[9] | 86 nM[9] | ATP-competitive (Type I) | Orally available and selective MNK1/2 inhibitor.[9] |
| SEL201 (SLV-2436) | MNK1/2 | 10.8 nM[9] | 5.4 nM[9] | ATP-competitive (Type I) | Highly potent ATP-competitive inhibitor.[9] |
| Cercosporamide | MNK1/2 | 116 nM[10] | 11 nM[10] | ATP-competitive | Natural product with potent MNK2 inhibition.[12] Also inhibits other kinases like PKC1.[12] Orally bioavailable.[12] |
| CGP57380 | MNK1 | 2.2 µM[9] | >10 µM | ATP-competitive (Type I) | One of the first-generation MNK inhibitors; moderate potency and primarily targets MNK1.[9][10] Often used as a tool compound but has off-target effects.[3] |
| EB1 | MNK1/2 | 0.69 µM[3][13] | 9.4 µM[3][13] | Non-ATP-competitive (Type II) | Binds to the inactive (DFD-out) conformation of MNK1, offering a different mechanism of action.[3] Selectively inhibits cancer cell growth over normal cells.[3][13] |
Experimental Protocols for Inhibitor Evaluation
To select the best MNK inhibitor, a series of validation experiments are essential. The following protocols outline key assays for characterizing inhibitor potency and cellular activity.
Figure 2: General Workflow for MNK Inhibitor Selection.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. It is used to determine the IC₅₀ value of the inhibitor.[14]
Materials:
-
Recombinant active MNK1 or MNK2 enzyme
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)[15]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (serially diluted)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare Kinase Reaction Buffer: Prepare a 1x kinase assay buffer containing DTT as per the manufacturer's instructions.[15]
-
Set up Kinase Reaction:
-
To each well of the assay plate, add the test inhibitor at various concentrations (typically a 10-point serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Prepare a master mix containing the kinase assay buffer, ATP (at or below Kₘ for the enzyme), and the substrate (MBP).
-
Add the master mix to all wells.
-
Initiate the reaction by adding the recombinant MNK1 or MNK2 enzyme to all wells except the blank.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (Western Blot for p-eIF4E)
This assay confirms that the inhibitor can enter the cells and engage its target, MNK, by measuring the phosphorylation level of its primary downstream substrate, eIF4E.[3]
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active MAPK pathway like MDA-MB-231 or U937)[3][14]
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, and a loading control (e.g., Rabbit or Mouse anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the MNK inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the p-eIF4E signal to the total eIF4E or loading control signal. Compare the levels of p-eIF4E in inhibitor-treated samples to the vehicle control to determine the cellular potency.
-
Conclusion and Recommendations
The selection of an appropriate MNK inhibitor is contingent on the specific goals of your research.
-
For highly specific in vitro and in vivo studies , Tomivosertib (eFT508) is currently one of the best choices due to its high potency, selectivity, and oral bioavailability.[7][8][10][11]
-
For experiments requiring a non-ATP-competitive mechanism to overcome potential resistance or to study allosteric modulation, EB1 presents a novel option.[3]
-
Cercosporamide can be a valuable tool, particularly for its potent inhibition of MNK2, but its off-target effects must be considered and controlled for in experimental design.[10][12]
-
Older compounds like CGP57380 are still used as reference compounds but should be employed with caution due to lower potency and higher potential for off-target activity.[3][10]
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mnk kinase pathway: Cellular functions and biological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of SLV-2436: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling SLV-2436 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of waste containing this potent and selective MNK1/MNK2 inhibitor.
This compound, also known as SEL201-88, is an ATP-competitive inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2.[1] Due to its biological activity, all waste materials contaminated with this compound, including unused product, empty containers, and contaminated personal protective equipment (PPE), must be treated as hazardous chemical waste.
Immediate Safety and Disposal Protocol
All personnel handling this compound must be familiar with the information presented in the Safety Data Sheet (SDS). A copy of the SDS for this compound should be readily accessible in the laboratory. The following procedures are based on established guidelines for hazardous waste management and should be implemented for all this compound waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, bench paper, pipette tips, and vials, must be collected in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste: this compound" and kept closed when not in use.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and solvent rinses, must be collected in a separate, leak-proof, and chemically resistant container. This container must also be clearly labeled "Hazardous Liquid Waste: this compound" and stored in a secondary containment bin.
-
Sharps: Needles, scalpels, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
Step 3: Storage
All this compound waste containers must be stored in a designated, well-ventilated hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials.
Step 4: Disposal
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste.
Quantitative Data Summary
For safe handling and storage of this compound, refer to the following quantitative data:
| Property | Value | Source |
| Storage Temperature (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | MedchemExpress |
| Chemical Formula | C21H20F3N7O | Apollo Scientific |
| Molecular Weight | 459.43 g/mol | Apollo Scientific |
This compound Mechanism of Action: MNK1/2 Inhibition
This compound functions as a potent inhibitor of MNK1 and MNK2, which are key kinases in the MAPK signaling pathway.[1][2] These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the initiation of protein synthesis for a number of proteins involved in cell growth and proliferation.[2] By inhibiting MNK1/2, this compound can modulate the translation of oncogenic proteins, making it a compound of interest in cancer research.[1][2]
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
